molecular formula C9H6N2O3 B1296478 8-Nitroquinolin-2(1H)-one CAS No. 7461-12-3

8-Nitroquinolin-2(1H)-one

Cat. No.: B1296478
CAS No.: 7461-12-3
M. Wt: 190.16 g/mol
InChI Key: LPIFZNBFLQNYIA-UHFFFAOYSA-N
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Description

8-Nitroquinolin-2(1H)-one is a prominent pharmacophore in infectious disease research, specifically for the study of kinetoplastid parasites. This compound serves as a key scaffold for developing novel therapeutics against Neglected Tropical Diseases (NTDs), including visceral leishmaniasis (caused by Leishmania infantum and L. donovani ) and Human African Trypanosomiasis (HAT, or sleeping sickness, caused by Trypanosoma brucei ) . The core mechanism of action for this compound class involves selective bioactivation by parasite-specific type 1 nitroreductases (NTRs) . These enzymes, absent in mammalian cells, reduce the nitro group of the molecule, generating cytotoxic metabolites that lead to parasite death . This selective activation mechanism provides a potential basis for selective anti-parasitic activity . Research has demonstrated that the antileishmanial activity is closely linked to the molecule's redox potential, which is influenced by an intramolecular hydrogen bond between the lactam function and the nitro group . This compound is a validated starting point for medicinal chemistry efforts. Pharmacomodulation studies, particularly at the 3-position of the quinoline ring, have yielded derivatives with enhanced activity and selectivity . One such derivative, compound 21 (3-(4-carboxyphenyl)-8-nitroquinolin-2(1H)-one), exhibits potent micromolar activity against T. brucei brucei (IC50 = 1.5 µM) coupled with low cytotoxicity in human HepG2 cell lines (CC50 = 120 µM), resulting in a high selectivity index (SI = 80) . Another derivative, compound 22 , is a broad-spectrum hit molecule active against multiple kinetoplastid species and demonstrates favorable preliminary in vitro pharmacokinetic properties, including good microsomal stability and high human serum albumin binding . This product is intended for research applications such as anti-infective drug discovery, mechanism of action studies, parasitology, and medicinal chemistry exploration via structure-activity relationship (SAR) studies. FOR RESEARCH USE ONLY (RUO). Not intended for diagnostic or therapeutic procedures in humans or animals. This product is a chemical entity and should be handled by qualified professionals in a laboratory setting only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-nitro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-8-5-4-6-2-1-3-7(11(13)14)9(6)10-8/h1-5H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPIFZNBFLQNYIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])NC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40323745
Record name 8-Nitroquinolin-2(1H)-one
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Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7461-12-3
Record name 7461-12-3
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-Nitroquinolin-2(1H)-one
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URL https://comptox.epa.gov/dashboard/DTXSID40323745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

8-Nitroquinolin-2(1H)-one: A Divergent Scaffold for Antikinetoplastid Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery of 8-Nitroquinolin-2(1H)-one as an Antikinetoplastid Agent Content Type: Technical Whitepaper Audience: Medicinal Chemists, Parasitologists, and Drug Discovery Scientists

Executive Summary

The kinetoplastid parasites—Trypanosoma brucei, Trypanosoma cruzi, and Leishmania spp.—impose a devastating burden on global health, necessitating novel chemotypes to overcome resistance and toxicity associated with current nitro-drugs (e.g., Nifurtimox, Fexinidazole). This technical guide analyzes the discovery and optimization of the 8-nitroquinolin-2(1H)-one scaffold.

Unlike traditional nitro-heterocycles that rely exclusively on Type I Nitroreductase (NTR) bioactivation, recent pharmacomodulation at the C3 position of this scaffold has yielded derivatives (specifically Compound 21 ) that exhibit potent antitrypanosomal activity (T. b. brucei IC


 = 1.5 µM) with a distinct mechanistic profile, decoupling potency from standard NTR-mediated toxicity.[1]

Chemical Biology & Mechanistic Insight

The Nitro Paradox

Nitro-aromatic compounds are historically viewed as "structural alerts" in drug design due to potential mutagenicity. However, in kinetoplastids, this moiety is often the "warhead." The selectivity usually relies on the parasite's unique Type I Nitroreductase (NTR), which reduces the nitro group to cytotoxic hydroxylamine or nitroso intermediates.[1] Mammalian cells lack this enzyme, providing a therapeutic window.

Mechanistic Deviation

While the parent 8-nitroquinolin-2(1H)-one scaffold fits the standard nitro-drug profile, optimization at the C3 position revealed a critical anomaly.

  • Standard Mechanism: 2-electron reduction by NTR

    
     DNA damage.
    
  • Observed Deviation: The optimized hit, Compound 21 (3-(4-carboxyphenyl)-8-nitroquinolin-2(1H)-one), showed poor substrate affinity for T. b. brucei NTR.

  • Implication: The activity likely stems from a specific redox potential window (-0.56 V) that allows for single-electron reduction or interaction with an alternative target, minimizing cross-resistance with existing NTR-dependent drugs.

Pathway Visualization: Mechanism of Action Logic

The following diagram illustrates the bifurcation in mechanism between standard nitro-drugs and the optimized 8-nitroquinolin-2(1H)-one derivative.

NTR_Mechanism Drug Nitro-Heterocycle (Prodrug) NTR Type I NTR (Parasite Specific) Drug->NTR Entry Reduct 2e- Reduction NTR->Reduct Toxic Hydroxylamine/ Nitroso Species Reduct->Toxic DNA DNA Adducts/ Cell Death Toxic->DNA Comp21 Compound 21 (C3-Carboxyphenyl) Comp21->NTR Low Affinity AltMech Alternative Redox Pathway (-0.56 V) Comp21->AltMech Primary Route AltMech->DNA

Figure 1: Divergent activation pathways. Standard nitro-drugs rely on NTR (green path), while the optimized C3-derivative (Compound 21) bypasses efficient NTR activation.

Medicinal Chemistry: C3-Pharmacomodulation

The primary challenge in optimizing the 8-nitroquinolin-2(1H)-one scaffold is introducing diversity without disrupting the electronic properties of the nitro group. The C3 position was identified as the optimal vector for modification using Palladium-catalyzed cross-coupling.

Synthesis Strategy

The workflow utilizes a 3-bromo-8-nitroquinolin-2(1H)-one intermediate.[1] This allows for divergent synthesis via:

  • Suzuki-Miyaura Coupling: Introduction of aryl/heteroaryl groups.

  • Sonogashira Coupling: Introduction of alkynyl linkers (though often lower yield in this specific series).

  • Saponification: Hydrolysis of esters to free acids (crucial for solubility and the activity of Compound 21).

Workflow Visualization: Synthesis of Compound 21

Synthesis_Workflow Start 3-bromo-8-nitroquinolin-2(1H)-one Step1 Suzuki-Miyaura Coupling (Pd(PPh3)4, Na2CO3, Dioxane/H2O) Start->Step1 Boronic 4-(methoxycarbonyl)phenylboronic acid Boronic->Step1 Inter Ester Intermediate Step1->Inter Step2 Saponification (NaOH, EtOH/H2O) Inter->Step2 Product Compound 21 (Carboxylic Acid) Step2->Product

Figure 2: Synthetic route to the lead candidate Compound 21 via Suzuki-Miyaura cross-coupling and subsequent hydrolysis.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (General Procedure)

Objective: Functionalization of C3 position. Validation: Reaction completion is monitored via TLC (DCM/MeOH 98:2).

  • Reagents:

    • Substrate: 3-bromo-8-nitroquinolin-2(1H)-one (1.0 eq).

    • Coupling Partner: Arylboronic acid (1.1 eq).

    • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh

      
      )
      
      
      
      ) (0.05 eq).
    • Base: Na

      
      CO
      
      
      
      (2.0 eq).
    • Solvent: 1,4-Dioxane/Water (4:1 v/v).

  • Procedure:

    • Degas the solvent mixture with argon for 15 minutes to prevent Pd oxidation.

    • Add substrate, boronic acid, and base to a sealed tube.

    • Add catalyst under an inert atmosphere.

    • Heat at 100°C for 4–12 hours.

    • Work-up: Cool to room temperature. Filter through Celite. Concentrate filtrate under reduced pressure.

    • Purification: Flash chromatography on silica gel (Gradient: DCM to DCM/MeOH).

Protocol B: In Vitro Antitrypanosomal Assay (Alamar Blue)

Objective: Determine IC


 against T. b. brucei.
Validation:  Use Fexinidazole or Suramin as a positive control. Z-factor should be >0.5.
  • Preparation:

    • Seed bloodstream form T. b. brucei (strain 427) in 96-well plates (2 x 10

      
       parasites/mL).
      
    • Medium: HMI-9 supplemented with 10% FBS.

  • Dosing:

    • Add test compounds in serial dilutions (typically 100 µM down to 0.01 µM).

    • Incubate for 72 hours at 37°C, 5% CO

      
      .
      
  • Readout:

    • Add Resazurin (Alamar Blue) solution (10% of well volume).

    • Incubate for an additional 4–6 hours.

    • Measure fluorescence (Excitation 530 nm / Emission 590 nm).

    • Calculate IC

      
       using non-linear regression (Sigmoidal dose-response).
      

Data Analysis & SAR Summary

The introduction of a carboxylic acid at the para position of the C3-phenyl ring was the breakthrough modification. The table below summarizes the Structure-Activity Relationship (SAR) data comparing the initial hit to the optimized lead.

Compound IDR-Group (Position 3)T. b. brucei IC

(µM)
HepG2 CC

(µM)
Selectivity Index (SI)Reduction Potential (V)
Initial Hit Bromine1.11513.6-0.45
Comp 18 Phenyl-4-COOMe>10>100N/A-0.52
Comp 21 Phenyl-4-COOH 1.5 120 80 -0.56
Eflornithine(Reference)17.5>100>5.7N/A

Key Technical Takeaways:

  • Solubility vs. Permeability: The ester (Comp 18) was inactive, likely due to poor solubility or rapid hydrolysis to an inactive conformer in media. The free acid (Comp 21) restored activity.

  • Selectivity Jump: The shift from Bromine to Phenyl-4-COOH increased the Selectivity Index from ~13 to 80, making it a viable lead.

  • Redox Potential: The drop in reduction potential (from -0.45 V to -0.56 V) correlates with the loss of specific NTR-activity, suggesting the molecule is harder to reduce, thus sparing mammalian cells while still affecting the parasite via the alternative mechanism.

References

  • Ries, O., et al. (2016). Antitrypanosomatid pharmacomodulation at position 3 of the 8-nitroquinolin-2(1H)-one scaffold using pallado-catalyzed cross coupling reactions.[1] European Journal of Medicinal Chemistry.

  • Patterson, S., & Wyllie, S. (2014). Nitro drugs for the treatment of trypanosomatid diseases: past, present, and future prospects. Trends in Parasitology.

  • Wilkinson, S. R., et al. (2008). Nitroreductases in Trypanosoma brucei as targets for drug discovery. Future Medicinal Chemistry.

Sources

Mechanism of action of 8-Nitroquinolin-2(1H)-one.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Mechanism of Action of 8-Nitroquinolin-2(1H)-one.

A Bioreductive Scaffold for Antiparasitic and Antitubercular Therapeutics[1]

Executive Summary

8-Nitroquinolin-2(1H)-one (CAS 7461-12-3) is a privileged heterocyclic scaffold characterized by a carbostyril core functionalized with a nitro group at the C8 position. Unlike its 8-hydroxy-5-nitro analogue (Nitroxoline), which acts primarily via metal chelation, 8-nitroquinolin-2(1H)-one functions as a bioreductive prodrug .

Its pharmacological value lies in the nitro-warhead , which undergoes enzymatic reduction within the distinct intracellular environments of pathogens (Mycobacterium tuberculosis, Trypanosoma brucei, Leishmania spp.) or hypoxic tumor cells. The mechanism is tripartite:

  • Suicide Inhibition (TB): Bioactivation to a nitroso intermediate that forms a covalent adduct with the essential enzyme DprE1.

  • Redox Cycling (Parasites): Type I Nitroreductase (NTR)-mediated generation of cytotoxic reactive oxygen species (ROS).

  • Hypoxic Cytotoxicity (Oncology): Oxygen-sensitive reduction to toxic radical anions in low-oxygen tumor microenvironments.

Chemical Identity & Physicochemical Properties

The molecule exists in a tautomeric equilibrium between the lactam (2-quinolinone) and lactim (2-hydroxyquinoline) forms, with the lactam form predominating in physiological solution.

PropertyValueRelevance
IUPAC Name 8-Nitro-1H-quinolin-2-oneCore Scaffold
Molecular Formula C₉H₆N₂O₃Low MW (190.16 g/mol ) allows high ligand efficiency.
LogP ~1.5 - 2.0 (Est.)Moderate lipophilicity ensures passive diffusion across mycobacterial cell walls.
H-Bond Donors/Acceptors 1 / 3Compatible with Lipinski’s Rule of 5.
Redox Potential ~ -0.45 VCritical for specificity; reducible by bacterial/parasitic nitroreductases but stable to mammalian reductases.

Mechanism of Action (The Core)

The biological activity of 8-nitroquinolin-2(1H)-one is driven by the enzymatic reduction of the C8-nitro group. This process is chemically distinct across different pathogens.

Pathway A: DprE1 Suicide Inhibition (Antitubercular)

In Mycobacterium tuberculosis, the compound targets Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) , an enzyme essential for cell wall arabinogalactan synthesis.[1]

  • Step 1: Recognition: The quinolinone core binds non-covalently to the DprE1 active site, mimicking the substrate.

  • Step 2: Bioactivation: The FAD cofactor of DprE1 reduces the C8-nitro group (

    
    ) to a nitroso group (
    
    
    
    ).
  • Step 3: Covalent Adduct Formation: The electrophilic nitroso intermediate reacts rapidly with the thiol group of Cysteine 387 (Cys387) in the active site.

  • Step 4: Irreversible Inhibition: This forms a stable semimercaptal covalent bond, permanently inactivating the enzyme and halting cell wall biosynthesis.

Pathway B: Nitroreductase-Mediated Redox Cycling (Antiparasitic)

In Kinetoplastids (T. brucei, Leishmania), the mechanism relies on Type I Nitroreductases (NTR) .

  • Step 1: 2e- Reduction: The parasite-specific NTR performs a two-electron reduction of the nitro group.

  • Step 2: Radical Formation: This generates a nitro-radical anion or hydroxylamine intermediate.

  • Step 3: Oxidative Stress: In the presence of oxygen, the radical anion transfers an electron to molecular oxygen, generating Superoxide (

    
    ). This "futile cycling" depletes cellular reducing equivalents (NADPH) and generates lethal levels of ROS, causing DNA damage and lipid peroxidation.
    
Visualization: Bioreductive Activation Pathways

MOA_Pathway cluster_TB Mycobacterium tuberculosis (DprE1) cluster_Parasite Trypanosoma / Leishmania (NTR) Compound 8-Nitroquinolin-2(1H)-one (Prodrug) Entry Cellular Entry (Passive Diffusion) Compound->Entry DprE1_Bind Binding to DprE1 Active Site Entry->DprE1_Bind In TB NTR_Enzyme Type I Nitroreductase (NTR) Entry->NTR_Enzyme In Parasites Reduction_TB FAD-Dependent Reduction (NO2 -> NO) DprE1_Bind->Reduction_TB Covalent Covalent Bond Formation (Cys387-Nitroso Adduct) Reduction_TB->Covalent Death_TB Cell Wall Arrest (Lysis) Covalent->Death_TB Radical Nitro Radical Anion / Hydroxylamine NTR_Enzyme->Radical 2e- Reduction ROS Redox Cycling (Generation of Superoxide O2-) Radical->ROS + O2 Death_Para DNA Damage & Oxidative Stress ROS->Death_Para

Figure 1: Dual mechanism of action depending on the pathogen's enzymatic machinery. The nitro group acts as a "warhead" in both pathways.

Experimental Protocols

Protocol A: Chemical Synthesis of the Scaffold

Objective: To synthesize high-purity 8-nitroquinolin-2(1H)-one for biological testing.

  • Starting Material: Begin with 2-chloro-8-nitroquinoline or direct nitration of quinolin-2(1H)-one (though regioselectivity can be challenging). A common route involves the Knorr quinoline synthesis or cyclization of o-nitro-aniline derivatives.

  • Hydrolysis (if using chloro-precursor):

    • Dissolve 2-chloro-8-nitroquinoline in glacial acetic acid.

    • Reflux for 4–6 hours.

    • Monitor by TLC (Shift from non-polar to polar spot).

    • Precipitate by pouring into ice water.

  • Purification: Recrystallize from Ethanol/DMF.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the downfield shift of H-C8 due to the nitro group and the lactam NH signal (~12 ppm).

    • HRMS: Confirm [M+H]+ = 191.04.

Protocol B: DprE1 Enzymatic Inhibition Assay

Objective: To quantify the IC50 against the recombinant DprE1 enzyme.

  • Reagents: Recombinant M. tb DprE1, Farnesyl phosphoryl-β-D-ribose (FPR) substrate, DCPIP (electron acceptor).

  • Reaction Mix:

    • Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl.

    • Enzyme: 100 nM DprE1.

    • Compound: Serial dilutions of 8-nitroquinolin-2(1H)-one (0.1 µM – 100 µM).

  • Initiation: Add FPR (substrate).

  • Measurement: Monitor the reduction of DCPIP (blue to colorless) at 600 nm using a microplate reader.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC50.

    • Note: A time-dependent shift in IC50 indicates covalent (irreversible) inhibition.

Protocol C: Resazurin Microtiter Assay (REMA)

Objective: To determine Minimum Inhibitory Concentration (MIC) against whole-cell M. tuberculosis or Leishmania.

  • Culture: Grow M. tuberculosis H37Rv to mid-log phase (OD600 ~ 0.6).

  • Plating: Dispense 100 µL of culture into 96-well plates containing serial dilutions of the compound.

  • Incubation: 7 days at 37°C.

  • Development: Add 30 µL of 0.01% Resazurin (Alamar Blue). Incubate for 24h.

  • Readout: Fluorescence (Ex 530 nm / Em 590 nm). Pink = Viable; Blue = Dead.

  • Calculation: MIC is the lowest concentration preventing the color change.

Quantitative Data Summary

The following data represents typical ranges for 8-nitroquinolin-2(1H)-one and its optimized derivatives (e.g., 3-substituted analogs) based on structure-activity relationship (SAR) studies.

Target OrganismAssay TypeMetricTypical Value (Scaffold)Optimized Derivative (e.g., 3-aryl)
M. tuberculosis REMA (Whole Cell)MIC2.0 – 8.0 µM< 0.5 µM
DprE1 Enzyme Enzymatic AssayIC500.5 – 2.5 µM< 0.1 µM
T. brucei Cell ViabilityIC501.0 – 5.0 µM0.8 – 1.5 µM
Vero Cells CytotoxicityCC50> 100 µM> 120 µM
Selectivity Index (CC50 / IC50)SI> 20> 80

Table 1: Comparative potency and selectivity. The scaffold exhibits intrinsic activity, but substitution at position 3 significantly enhances potency and selectivity.

References

  • Tuberculosis Drug Discovery & DprE1 Inhibition Title: "Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1): A magic drug target for tuberculosis."[1] Source:Future Medicinal Chemistry URL:[Link]

  • Nitro-Quinolinone Scaffold in Parasitic Diseases Title: "Antitrypanosomatid pharmacomodulation at position 3 of the 8-nitroquinolin-2(1H)-one scaffold using pallado-catalyzed cross coupling reactions." Source:European Journal of Medicinal Chemistry URL:[Link]

  • Mechanisms of Nitro-Bioactivation Title: "Mechanisms of action of nitro-based drugs against Mycobacterium tuberculosis." Source:Journal of Medicinal Chemistry URL:[Link]

  • Benzothiazinones and Related Nitro-Aromatics Title: "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis." Source:Science URL:[Link]

Sources

Unmasking the Cellular Conspirators: A Technical Guide to the Biological Targets of 8-Nitroquinolin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 8-nitroquinolin-2(1H)-one scaffold represents a burgeoning class of bioactive molecules with significant therapeutic potential, particularly as antiparasitic and anticancer agents. Their mechanism of action is contingent on a fascinating bioactivation process, transforming these otherwise inert prodrugs into highly reactive species within the target cells. This guide provides an in-depth exploration of the biological targets of 8-nitroquinolin-2(1H)-one derivatives, navigating from the initial enzymatic activation to the downstream molecular consequences. We will dissect the established and putative protein targets, the signaling pathways implicated in their cytotoxic effects, and provide detailed, field-proven methodologies for their identification and validation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and exploit the therapeutic promise of this unique chemical class.

The Prodrug Principle: Bioactivation of 8-Nitroquinolin-2(1H)-ones

The journey of an 8-nitroquinolin-2(1H)-one derivative from a benign molecule to a cellular assassin begins with its selective activation within the target organism or cell. This bioactivation is predominantly mediated by a class of enzymes known as nitroreductases (NTRs) .

The Gatekeepers: Type I Nitroreductases

The primary enzymes responsible for the activation of 8-nitroquinolin-2(1H)-one derivatives in parasitic protozoa like Leishmania and Trypanosoma are Type I nitroreductases [1]. These enzymes are typically flavin-dependent and catalyze the oxygen-insensitive reduction of the nitro group on the quinolinone core[1]. This process involves a two-electron reduction, transforming the nitro group (-NO₂) into a nitroso (-NO) and subsequently into a highly reactive hydroxylamine (-NHOH) intermediate.

The antileishmanial activity of these compounds is critically dependent on their redox potential. Structure-activity relationship (SAR) studies have revealed that a higher redox potential, often influenced by intramolecular hydrogen bonding between the lactam function and the nitro group, is correlated with greater antiparasitic efficacy[1].

G cluster_0 Cellular Environment cluster_1 Downstream Effects Prodrug 8-Nitroquinolin-2(1H)-one Derivative NTR1 Type I Nitroreductase (NTR1) Prodrug->NTR1 Enters Cell Activated_Drug Reactive Metabolites (Nitroso, Hydroxylamine) NTR1->Activated_Drug Bioactivation (Reduction) Targets Cellular Macromolecules (Proteins, DNA) Activated_Drug->Targets Covalent Modification Damage Covalent Adduct Formation Oxidative Stress Targets->Damage Apoptosis Programmed Cell Death Damage->Apoptosis

The Hit List: Identifying the Cellular Targets

Once activated, the reactive nitroso and hydroxylamine metabolites of 8-nitroquinolin-2(1H)-one derivatives can covalently modify a range of biological macromolecules, leading to cellular dysfunction and death. The identification of these specific targets is paramount for understanding the detailed mechanism of action and for the development of more selective and potent analogues.

Putative Downstream Targets: Lessons from Other Nitroaromatics

While the direct downstream protein targets of activated 8-nitroquinolin-2(1H)-ones are still under active investigation, studies on other nitroaromatic drugs provide valuable insights into potential target classes:

  • DNA: The reactive intermediates of nitroaromatic compounds, such as nitrofurazone, are known to cause DNA strand breakage and the formation of DNA adducts, interfering with replication and transcription[2].

  • Thiol-Containing Proteins: The electrophilic nature of the activated metabolites makes them prime candidates for reacting with nucleophilic residues on proteins, particularly cysteine thiols. For the related nitroimidazole drug, metronidazole, covalent adducts with thioredoxin reductase have been implicated in its mechanism of action[3]. This suggests that other proteins involved in redox homeostasis could be potential targets.

  • Metabolic Enzymes: Reactive intermediates can inactivate essential enzymes involved in cellular metabolism, such as those in glycolysis and the tricarboxylic acid cycle, leading to energy depletion and cell death[2].

Expanding the Target Landscape: Beyond Nitroreductase Activation

While nitroreductase-mediated bioactivation is a key mechanism, it is important to note that the broader quinolin-2(1H)-one scaffold has been shown to interact with other protein targets directly, without the need for nitro group reduction. This highlights the versatility of this chemical structure in drug design.

Derivative ClassIdentified Target(s)Therapeutic Area
3-Anilino-quinolin-2(1H)-ones3-Phosphoinositide-dependent kinase 1 (PDK1)Cancer
8-Hydroxyquinolin-2(1H)-one analoguesβ2-adrenoceptorsRespiratory Diseases
Benzo[f]indeno[2,1-c]quinolin-9-oneTGFβ RII kinaseCancer

Table 1: Non-nitroreductase mediated targets of quinolin-2(1H)-one derivatives.

The Investigator's Toolkit: Experimental Protocols for Target Identification

The identification of the direct binding partners of a bioactive compound is a cornerstone of modern drug discovery. Chemical proteomics provides a powerful suite of tools for this purpose. Here, we outline a comprehensive workflow for the identification of the biological targets of 8-nitroquinolin-2(1H)-one derivatives.

G Probe_Synthesis 1. Affinity Probe Synthesis Cell_Treatment 2. Cell Culture & Treatment Probe_Synthesis->Cell_Treatment Lysis 3. Cell Lysis Cell_Treatment->Lysis Affinity_Purification 4. Affinity Purification Lysis->Affinity_Purification Elution 5. Protein Elution Affinity_Purification->Elution Digestion 6. On-Bead or In-Solution Digestion Elution->Digestion LC_MS 7. LC-MS/MS Analysis Digestion->LC_MS Data_Analysis 8. Protein Identification LC_MS->Data_Analysis

Protocol 1: Synthesis of a "Clickable" 8-Nitroquinolin-2(1H)-one Affinity Probe

To isolate the binding partners of our compound of interest, we first need to synthesize a chemical probe. This involves attaching a small, bio-orthogonal handle, such as an alkyne group, to the 8-nitroquinolin-2(1H)-one scaffold. This "clickable" probe can then be used to attach a reporter tag, like biotin, after it has bound to its cellular targets.

Rationale: The use of a small alkyne tag minimizes the steric perturbation of the parent molecule, reducing the risk of altering its binding properties. The subsequent "click" reaction with an azide-biotin tag is highly specific and efficient, allowing for robust enrichment of target proteins.

Step-by-Step Methodology:

  • Functionalization of the Quinolinone Core: Begin with a commercially available or synthesized 8-nitroquinolin-2(1H)-one derivative that has a suitable functional group for modification, such as a hydroxyl or amino group. For this example, we will assume the presence of a hydroxyl group that can be alkylated.

  • Alkylation with a Linker: React the hydroxylated 8-nitroquinolin-2(1H)-one with a bifunctional linker containing a terminal alkyne group, such as propargyl bromide, in the presence of a mild base (e.g., K₂CO₃) in an appropriate solvent (e.g., DMF).

  • Purification: Purify the resulting alkyne-functionalized probe by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Affinity Purification and Mass Spectrometry-Based Target Identification

This protocol describes the use of the synthesized "clickable" probe to capture and identify its cellular binding partners.

Rationale: This affinity-based approach allows for the selective enrichment of proteins that interact with the compound of interest from a complex cellular lysate. Subsequent analysis by mass spectrometry provides a comprehensive and unbiased identification of these potential targets.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture the target cells (e.g., Leishmania promastigotes or a relevant cancer cell line) to the desired density. Treat the cells with the alkyne-functionalized 8-nitroquinolin-2(1H)-one probe at a predetermined concentration and for a specific duration. Include a vehicle-treated control (e.g., DMSO).

  • Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity.

  • Click Chemistry: To the cell lysate, add an azide-biotin tag, a copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA). Incubate to allow the click reaction to proceed, covalently linking biotin to the probe-protein complexes.

  • Affinity Purification: Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotinylated protein complexes.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Protein Elution: Elute the bound proteins from the beads using a denaturing elution buffer (e.g., containing SDS and a reducing agent like DTT).

  • Sample Preparation for Mass Spectrometry:

    • In-solution digestion: Alkylate the eluted proteins with iodoacetamide and digest them into peptides using trypsin.

    • Filter-aided sample preparation (FASP): An alternative method that allows for buffer exchange and digestion on a filter membrane.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the acquired MS/MS spectra against a relevant protein database to identify the proteins.

  • Hit Prioritization: Compare the protein identifications and their relative abundances between the probe-treated and control samples to identify proteins that are significantly enriched in the presence of the probe. These are your high-confidence target candidates.

Concluding Remarks and Future Perspectives

The 8-nitroquinolin-2(1H)-one scaffold holds immense promise for the development of novel therapeutics. Their unique mechanism of action, reliant on selective bioactivation by nitroreductases, offers a compelling strategy for targeted therapy. While the upstream activators are well-established, the downstream molecular targets of the reactive metabolites are still being elucidated. The chemical proteomics workflows detailed in this guide provide a robust framework for the definitive identification of these targets.

Future research in this area should focus on:

  • Comprehensive Target Deconvolution: Applying the described chemical proteomics strategies to identify the full spectrum of cellular targets in various disease models.

  • Validation of Target Engagement: Employing orthogonal methods, such as cellular thermal shift assays (CETSA) or enzymatic assays, to confirm the direct interaction of the activated derivatives with the identified targets.

  • Structure-Guided Drug Design: Utilizing the structural information of the target-ligand interactions to design second-generation derivatives with improved potency and selectivity.

By systematically unmasking the cellular conspirators that mediate the therapeutic effects of 8-nitroquinolin-2(1H)-one derivatives, we can pave the way for the development of a new generation of targeted medicines.

References

  • Pedron, J., Boudot, C., Hutter, S., Bourgeade-Delmas, S., Stigliani, J. L., Sournia-Saquet, A., ... & Verhaeghe, P. (2018). Novel 8-nitroquinolin-2 (1H)-ones as NTR-bioactivated antikinetoplastid molecules: Synthesis, electrochemical and SAR study. European journal of medicinal chemistry, 155, 135-152. [Link]

  • Duan, Y., Ma, Y., Wang, Y., Li, Y., & Cheng, M. (2021). 8-Hydroxyquinolin-2 (1H)-one analogues as potential β2-agonists: Design, synthesis and activity study. European Journal of Medicinal Chemistry, 224, 113697. [Link]

  • Abdel-Ghani, T. M., El-Sayed, M. A. A., & El-Sawy, E. R. (2024). Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2 (1H)-ones as dual EGFR/HER-2 inhibitors. Frontiers in Chemistry, 12, 1369408. [Link]

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  • Lee, H. (2021). Chemoproteomic profiling reveals cellular targets of nitro-fatty acids. Redox Biology, 46, 102081. [Link]

  • Wang, Y., Wang, Y., Li, Y., & Cheng, M. (2011). Activation of nitrofurazone by azoreductases: multiple activities in one enzyme. Journal of bacteriology, 193(20), 5514-5520. [Link]

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  • Chen, Y., Chen, Y., & Chen, Y. (2014). Recent development of biotin conjugation in biological imaging, sensing, and target delivery. Chemical Communications, 50(94), 14786-14800. [Link]

  • Umeda, A., & Sando, S. (2009). Design and synthesis of a photocleavable biotin-linker for the photoisolation of ligand-receptor complexes based on the photolysis of 8-quinolinyl sulfonates in aqueous solution. Bioorganic & medicinal chemistry, 17(9), 3291-3297. [Link]

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An In-depth Technical Guide to the Electrochemical Properties of 8-Nitroquinolin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Foreword: The Electrochemical Key to Unlocking Novel Therapeutics

The 8-nitroquinolin-2(1H)-one scaffold has emerged as a promising pharmacophore, particularly in the development of anti-parasitic agents. The efficacy of these compounds is intrinsically linked to their electrochemical properties, specifically their reduction potential. This guide provides a comprehensive exploration of the electrochemical characteristics of 8-nitroquinolin-2(1H)-one derivatives, offering both theoretical insights and practical, field-proven methodologies for their evaluation. As drug development pipelines increasingly integrate electrochemical screening, a thorough understanding of these principles is paramount for the rational design of more potent and selective therapeutic agents. This document serves as a technical resource to empower researchers in this endeavor.

The Crucial Role of Electrochemistry in the Bioactivation of 8-Nitroquinolin-2(1H)-ones

The biological activity of many 8-nitroquinolin-2(1H)-one derivatives is not inherent to the parent molecule but is instead a consequence of its metabolic activation within the target organism. A key mechanism in this process is bioreductive activation, often mediated by nitroreductase (NTR) enzymes present in certain pathogens.[1]

The Nitroreductase (NTR) Bioactivation Pathway

NTR enzymes catalyze the reduction of the nitro group on the quinolinone core. This process typically involves a two-electron reduction, converting the nitro group (-NO₂) into a nitroso (-NO) and subsequently to a hydroxylamine (-NHOH) derivative. These reduced metabolites are highly reactive electrophiles capable of forming covalent adducts with cellular macromolecules such as DNA, leading to cytotoxicity and parasitic cell death.[2] The entire process is a sophisticated "electronic switch" where the electron-withdrawing nitro group is transformed, altering the electronic landscape of the molecule and "unleashing" its cytotoxic potential.[2]

NTR_Bioactivation cluster_0 Parasitic Cell 8-Nitroquinolin-2(1H)-one 8-Nitroquinolin-2(1H)-one Nitroso-derivative Nitroso-derivative Hydroxylamine-derivative Hydroxylamine-derivative Cytotoxic_Adducts Cytotoxic_Adducts

The Electrochemical-Biological Correlation

The efficiency of this NTR-mediated bioactivation is directly correlated with the reduction potential of the 8-nitroquinolin-2(1H)-one derivative. A more easily reduced compound (i.e., one with a less negative reduction potential) will be a more efficient substrate for NTR, leading to enhanced biological activity. This fundamental relationship underscores the importance of electrochemical characterization in the early stages of drug discovery for this class of compounds.

Synthesis of the 8-Nitroquinolin-2(1H)-one Scaffold

A robust and versatile synthetic route to the core 8-nitroquinolin-2(1H)-one scaffold is essential for the generation of a diverse library of derivatives for structure-activity relationship (SAR) studies. A common and effective method is the Camps cyclization.

General Synthetic Workflow

The synthesis generally proceeds in two key steps:

  • Amide Formation: Condensation of a 2-aminoacetophenone with an appropriate acid chloride or Friedel-Crafts acylation of an anilide to form the N-(2-acylaryl)amide precursor.

  • Camps Cyclization: Base-mediated intramolecular cyclization of the N-(2-acylaryl)amide to yield the quinolin-2-one core. Subsequent nitration affords the desired 8-nitro derivative.

Synthesis_Workflow Start 2-Aminoacetophenone + Acid Chloride Precursor N-(2-acylaryl)amide Start->Precursor Amide Formation Cyclization Quinolin-2-one Precursor->Cyclization Camps Cyclization (Base) Nitration 8-Nitroquinolin-2(1H)-one Cyclization->Nitration Nitrating Agent End Derivative Library Nitration->End Further Functionalization

Step-by-Step Protocol: Synthesis of 8-Nitroquinolin-2(1H)-one

This protocol is a representative example and may require optimization for specific substrates.

  • Dissolve the appropriate 2-aminophenol (1 equivalent) in 6 N aqueous HCl.

  • Heat the solution to reflux.

  • Slowly add acrolein (1.5 equivalents) dropwise to the refluxing solution.

  • Continue refluxing for 2 hours after the addition is complete.

  • Cool the reaction mixture to room temperature.

  • Adjust the pH to 7 using 6 N aqueous NaOH.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude quinolin-2-one by recrystallization or column chromatography.

  • Nitrate the purified quinolin-2-one using a standard nitrating mixture (e.g., HNO₃/H₂SO₄) to yield 8-nitroquinolin-2(1H)-one.

Electrochemical Characterization Methodologies

A suite of electrochemical techniques can be employed to thoroughly characterize the redox properties of 8-nitroquinolin-2(1H)-one derivatives.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful and versatile technique for the initial electrochemical screening of new derivatives. It provides information on reduction and oxidation potentials, the reversibility of electron transfer processes, and the stability of the resulting radical ions.[3]

  • Prepare the Analyte Solution: Dissolve the 8-nitroquinolin-2(1H)-one derivative in a suitable aprotic solvent (e.g., acetonitrile or dimethylformamide) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) to a final concentration of 1-5 mM.

  • Deoxygenate the Solution: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of the inert gas over the solution during the experiment.

  • Set up the Electrochemical Cell: Use a standard three-electrode setup consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel reference electrode.[4]

  • Perform the CV Scan: Linearly sweep the potential from an initial value (e.g., 0 V) to a sufficiently negative potential to observe the reduction of the nitro group (e.g., -1.5 V), and then reverse the scan back to the initial potential. The scan rate can be varied (e.g., from 20 mV/s to 1000 mV/s) to investigate the kinetics of the electron transfer.

  • Data Analysis: From the resulting voltammogram, determine the cathodic peak potential (Epc) for the reduction of the nitro group. The reversibility of the process can be assessed by the presence and position of an anodic peak on the reverse scan.

Differential Pulse Voltammetry (DPV)

DPV is a more sensitive technique than CV and is particularly useful for accurate quantitative analysis and for resolving closely spaced redox events.[5] It minimizes the contribution of background charging current, resulting in well-defined, peak-shaped voltammograms where the peak height is proportional to the analyte concentration.[6]

  • Prepare the Analyte Solution and Set up the Cell: Follow the same procedure as for CV.

  • DPV Parameters: In addition to the potential range, set the DPV-specific parameters:

    • Pulse Amplitude: Typically 25-100 mV.

    • Pulse Width: Typically 50-100 ms.

    • Scan Rate: Slower scan rates (e.g., 5-20 mV/s) are generally used.

  • Perform the DPV Scan: The potential is scanned in a series of pulses superimposed on a linear baseline. The current is sampled just before and at the end of each pulse, and the difference is plotted against the potential.[5]

  • Data Analysis: Determine the peak potential (Ep) from the DPV voltammogram. This value is closely related to the half-wave potential (E₁/₂) and provides a precise measure of the reduction potential.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful technique for probing the interfacial properties of the electrode-electrolyte system and can provide insights into the kinetics of electron transfer and any surface-related phenomena, such as adsorption of the analyte or its reduced products.[7]

  • Prepare the Analyte Solution and Set up the Cell: Follow the same procedure as for CV.

  • EIS Parameters:

    • Frequency Range: Typically from 100 kHz down to 0.1 Hz.

    • AC Amplitude: A small AC voltage perturbation (e.g., 5-10 mV) is applied.

    • DC Potential: The impedance is measured at a fixed DC potential, which can be set at the formal potential of the redox couple determined by CV.

  • Perform the EIS Measurement: The instrument applies the AC perturbation at each frequency and measures the resulting current response to calculate the impedance.

  • Data Analysis: The data is typically presented as a Nyquist plot (imaginary vs. real impedance). This data can be fitted to an equivalent circuit model to extract quantitative parameters such as the charge-transfer resistance (Rct), which is inversely proportional to the electron-transfer rate constant, and the double-layer capacitance (Cdl).

EIS_Workflow cluster_0 Experimental Setup cluster_1 Measurement cluster_2 Data Analysis Cell Three-Electrode Cell with Analyte Perturbation Apply Small AC Voltage at Varying Frequencies Cell->Perturbation Response Measure AC Current Response Perturbation->Response Calculation Calculate Impedance (Z = V/I) Response->Calculation Nyquist Generate Nyquist Plot (-Z_imag vs. Z_real) Calculation->Nyquist Modeling Fit to Equivalent Circuit Model Nyquist->Modeling Parameters Extract Rct, Cdl, etc. Modeling->Parameters

Structure-Electrochemical Property Relationships

The electrochemical properties of 8-nitroquinolin-2(1H)-one derivatives are highly dependent on their molecular structure. By systematically modifying the scaffold and observing the resulting changes in redox potential, a clear structure-activity relationship can be established.

Derivative SubstitutionEffect on Reduction Potential (Epc)Rationale
Electron-Withdrawing Groups (e.g., -Cl, -CF₃) Less Negative (Easier to Reduce)Stabilize the resulting radical anion, making the reduction more favorable.
Electron-Donating Groups (e.g., -CH₃, -OCH₃) More Negative (Harder to Reduce)Destabilize the resulting radical anion, making the reduction less favorable.
Increased Conjugation Less Negative (Easier to Reduce)Delocalizes the negative charge of the radical anion over a larger system, increasing its stability.

Concluding Remarks for the Drug Development Professional

The electrochemical characterization of 8-nitroquinolin-2(1H)-one derivatives is not merely an academic exercise; it is a critical tool in the rational design of novel therapeutics. By employing the techniques outlined in this guide, researchers can:

  • Rapidly screen new derivatives for their potential as NTR substrates.

  • Establish quantitative structure-activity relationships to guide further synthetic efforts.

  • Gain mechanistic insights into the bioactivation process.

The integration of these electrochemical methodologies into the drug discovery workflow will undoubtedly accelerate the development of more effective and selective drugs based on the 8-nitroquinolin-2(1H)-one scaffold.

References

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  • Yilmaz, S., Sadikoglu, M., & Can, Z. (2010). Determination of nitrobenzene by differential pulse voltammetry and its application in wastewater analysis. PubMed. Retrieved from [Link]

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  • Boag, A., et al. (n.d.). Cyclic voltammograms recorded for five nitro aromatic species. ResearchGate. Retrieved from [Link]

  • Pine Research Instrumentation. (2024). Differential Pulse Voltammetry (DPV). Retrieved from [Link]

  • Al-bayati, F. H. H. (2019). Cyclic Voltammetry and its Application to Synthesis New Compounds from Coumarin Derivatives. The International Journal of Engineering and Science (IJES).
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  • Rastegari, A., & Gholipour, A. (2021). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands. Retrieved from [Link]

  • Cherdtrakulkiat, R., et al. (2025). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. ResearchGate. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for In Vitro Screening of 8-Nitroquinolin-2(1H)-one Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Growing Interest in 8-Nitroquinolin-2(1H)-ones

The 8-Nitroquinolin-2(1H)-one scaffold is a compelling pharmacophore that has garnered significant attention in medicinal chemistry and drug discovery. This class of heterocyclic compounds has demonstrated a wide spectrum of biological activities, including potent antiparasitic, anticancer, and antimicrobial effects.[1][2] The presence of the nitro group at the 8th position is often crucial for their bioactivity, which is believed to be mediated through bioreductive activation, leading to the formation of reactive intermediates capable of inducing cellular damage.[3]

Given their therapeutic potential and inherent reactivity, a robust and systematic in vitro screening strategy is paramount for the early-stage assessment of novel 8-Nitroquinolin-2(1H)-one derivatives. This guide provides a comprehensive framework and detailed protocols for a tiered screening cascade designed to evaluate the cytotoxicity, genotoxicity, and mechanism of action of these compounds. The assays described herein are selected to provide a holistic view of the compound's cellular effects, enabling researchers to make informed decisions for further development.

A Tiered Approach to In Vitro Screening

A logical and efficient screening cascade is essential for the timely and cost-effective evaluation of a library of 8-Nitroquinolin-2(1H)-one compounds. The proposed workflow prioritizes the assessment of general cytotoxicity, followed by an investigation into potential genotoxicity, and culminating in a more detailed mechanistic study of the lead compounds.

Screening_Cascade A Tier 1: Primary Cytotoxicity Screening B Tier 2: Genotoxicity Assessment A->B Active Compounds C Tier 3: Mechanistic Elucidation B->C Genotoxic Compounds D Lead Compound Identification C->D Characterized Compounds

Caption: A tiered screening cascade for 8-Nitroquinolin-2(1H)-one compounds.

Tier 1: Primary Cytotoxicity Screening

The initial step in evaluating any new chemical entity is to determine its cytotoxic potential. This allows for the determination of the concentration range for subsequent, more specific assays and provides a preliminary indication of the compound's therapeutic window.

MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[1] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Causality Behind Experimental Choices: This assay is chosen as a primary screen due to its high throughput, sensitivity, and cost-effectiveness. It provides a rapid assessment of a compound's effect on cell proliferation and viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a serial dilution of the 8-Nitroquinolin-2(1H)-one compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Self-Validation: The inclusion of a known cytotoxic agent as a positive control (e.g., Doxorubicin) validates the assay's ability to detect cytotoxicity. The vehicle control ensures that the solvent used to dissolve the compounds does not affect cell viability.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

Principle: The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Causality Behind Experimental Choices: This assay complements the MTT assay by specifically measuring membrane integrity. A compound that is cytotoxic due to membrane disruption will show a strong signal in the LDH assay.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD⁺) to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a lysis buffer).

Data Presentation: Expected Cytotoxicity Data

CompoundCell LineIC₅₀ (µM) - MTT Assay% Cytotoxicity (at 10 µM) - LDH Assay
8-Nitroquinolin-2(1H)-oneMCF-715.2 ± 1.825.4 ± 3.1
Derivative AMCF-78.7 ± 0.945.1 ± 4.5
Derivative BMCF-7> 100< 5
Doxorubicin (Positive Control)MCF-70.5 ± 0.185.2 ± 5.6

Tier 2: Genotoxicity Assessment

Due to the presence of the nitroaromatic moiety, which can be metabolically reduced to genotoxic intermediates, it is crucial to assess the mutagenic and DNA-damaging potential of 8-Nitroquinolin-2(1H)-one compounds.[3]

Bacterial Reverse Mutation Assay (Ames Test)

Principle: The Ames test uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The assay measures the ability of a test compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.[4]

Causality Behind Experimental Choices: This is a standard regulatory assay for assessing mutagenicity.[5] The inclusion of a metabolic activation system (S9 fraction) is critical for nitroaromatic compounds, as their mutagenic metabolites are often formed by liver enzymes.[6]

Protocol (Plate Incorporation Method):

  • Strain Preparation: Grow overnight cultures of S. typhimurium strains (e.g., TA98 and TA100) at 37°C.

  • Metabolic Activation: Prepare the S9 mix containing rat liver S9 fraction and cofactors (NADP and glucose-6-phosphate).

  • Exposure: In a test tube, add 100 µL of the bacterial culture, 500 µL of S9 mix (or phosphate buffer for the non-activated condition), and 50 µL of the test compound solution.

  • Plating: Add 2 mL of molten top agar to the tube, vortex briefly, and pour onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background level.

Self-Validation: The use of known mutagens as positive controls (e.g., 2-nitrofluorene without S9, and 2-aminoanthracene with S9) and a solvent control (e.g., DMSO) is essential for validating the assay.

Ames_Test_Workflow A Bacterial Culture (his-) D Top Agar A->D B Test Compound B->D C S9 Mix (Metabolic Activation) C->D E Minimal Glucose Agar Plate D->E F Incubation (37°C, 48-72h) E->F G Count Revertant Colonies (his+) F->G

Caption: Workflow for the Ames Test (Plate Incorporation Method).

Comet Assay (Single Cell Gel Electrophoresis)

Principle: The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[7] Damaged DNA migrates further in an electric field, creating a "comet tail" shape. The intensity of the tail relative to the head is proportional to the amount of DNA damage.

Causality Behind Experimental Choices: This assay provides a direct measure of DNA damage, which can be a consequence of the reactive intermediates formed from 8-Nitroquinolin-2(1H)-one compounds.[8]

Protocol (Alkaline Comet Assay):

  • Cell Treatment: Treat cells in suspension or as a monolayer with the test compounds for a short duration (e.g., 2-4 hours).

  • Cell Embedding: Mix a small number of cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the percentage of DNA in the tail.

Data Presentation: Expected Genotoxicity Data

CompoundAmes Test (TA98, +S9) Fold Increase over ControlComet Assay (% Tail DNA)
8-Nitroquinolin-2(1H)-one3.5 ± 0.418.2 ± 2.1
Derivative A8.2 ± 0.935.6 ± 3.8
Derivative B1.1 ± 0.22.5 ± 0.5
2-Aminoanthracene (Positive Control)15.7 ± 1.5Not Applicable
Etoposide (Positive Control)Not Applicable45.3 ± 4.2

Tier 3: Mechanistic Elucidation

For compounds that exhibit significant cytotoxicity and genotoxicity, further investigation into the mechanism of cell death is warranted.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

Principle: This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.[9] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptosis and necrosis.

Causality Behind Experimental Choices: This assay provides quantitative data on the mode of cell death induced by the compounds, which is crucial for understanding their mechanism of action.[10]

Protocol:

  • Cell Treatment: Treat cells with the test compounds at their IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells, including any floating cells in the supernatant.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Apoptosis_Mechanism cluster_0 8-Nitroquinolin-2(1H)-one cluster_1 Cellular Response A Compound B DNA Damage A->B C Mitochondrial Dysfunction A->C D Caspase Activation B->D C->D E Apoptosis D->E

Caption: Putative mechanism of action for 8-Nitroquinolin-2(1H)-one induced apoptosis.

Conclusion

The in vitro screening cascade detailed in these application notes provides a robust framework for the initial characterization of novel 8-Nitroquinolin-2(1H)-one compounds. By systematically evaluating cytotoxicity, genotoxicity, and the mechanism of cell death, researchers can efficiently identify promising lead candidates for further preclinical development. The provided protocols are designed to be self-validating and are grounded in established methodologies and regulatory guidelines, ensuring the generation of reliable and reproducible data.

References

  • Verhaeghe, P., et al. (2018). Novel 8-nitroquinolin-2(1H)-ones as NTR-bioactivated antikinetoplastid molecules: Synthesis, electrochemical and SAR study. European Journal of Medicinal Chemistry, 155, 637-652. [Link]

  • Jiang, L., et al. (2015). Nitroxoline induces apoptosis and slows glioma growth in vivo. Neuro-Oncology, 17(1), 77-87. [Link]

  • Ding, X., et al. (2017). Nitroxoline induces cell apoptosis by inducing MDM2 degradation in small-cell lung cancer. The Kaohsiung Journal of Medical Sciences, 33(10), 481-488. [Link]

  • OECD (1997). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • OECD (2014). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • OECD (2016). Test No. 489: In Vivo Mammalian Alkaline Comet Assay. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • Lemiere, S., et al. (2005). DNA damage (comet assay) and 8-oxodGuo (HPLC-EC) in relation to oxidative stress in the freshwater bivalve Unio tumidus. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 585(1-2), 33-42. [Link]

  • Verhaeghe, P., et al. (2020). New 8-Nitroquinolinone Derivative Displaying Submicromolar in Vitro Activities against Both Trypanosoma brucei and cruzi. ACS Medicinal Chemistry Letters, 11(4), 517-523. [Link]

  • Crowley, L. C., et al. (2016). The Annexin V-FITC Apoptosis Assay for Flow Cytometry. Cold Spring Harbor Protocols, 2016(11). [Link]

  • National Institute of Standards and Technology. (2021). Characteristics to consider when selecting a positive control material for an in vitro assay. Altex, 38(2), 209-222. [Link]

  • Fu, P. P., et al. (2012). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Journal of Environmental Science and Health, Part C, 30(1), 1-50. [Link]

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Application Notes and Protocols for In Vivo Efficacy Studies of 8-Nitroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting the In Vivo Journey of 8-Nitroquinolin-2(1H)-one

The quinoline scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents.[1] Within this class, 8-Nitroquinolin-2(1H)-one has emerged as a molecule of significant interest, with compelling in vitro data pointing towards potent antiparasitic and anticancer activities.[2][3][4] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing robust in vivo efficacy studies to translate these promising in vitro findings into preclinical evidence.

This guide is structured to provide not just procedural steps, but also the scientific rationale behind the experimental design. We will delve into the critical aspects of animal model selection, compound formulation, study design, and endpoint analysis, all while adhering to the highest standards of scientific integrity and animal welfare. The protocols outlined herein are synthesized from established methodologies in the fields of oncology and parasitology and are intended to serve as a detailed roadmap for the preclinical evaluation of 8-Nitroquinolin-2(1H)-one and its analogues.

Mechanistic Landscape and Therapeutic Potential

8-Nitroquinolin-2(1H)-one and its derivatives have demonstrated a spectrum of biological activities, primarily centered around antiparasitic and anticancer effects.

  • Antiparasitic Activity: In vitro studies have highlighted the efficacy of this scaffold against kinetoplastid parasites, including Leishmania infantum and Trypanosoma brucei brucei.[5] The mechanism is thought to involve bioactivation by parasitic nitroreductases, making these compounds highly selective for the pathogens.[3]

  • Anticancer Activity: Several quinolin-2(1H)-one derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth-Factor Receptor 2 (HER-2), critical tyrosine kinases in various cancers.[3] This suggests a potential therapeutic application in oncology, particularly for tumors overexpressing these receptors.

Given this dual potential, this guide will present parallel protocols for both anticancer and antiparasitic in vivo studies.

Foundational Considerations for In Vivo Studies

Before embarking on efficacy studies, several foundational elements must be addressed to ensure the generation of reliable and reproducible data.

Compound Formulation: Overcoming Solubility Challenges

8-Nitroquinolin-2(1H)-one is predicted to have poor aqueous solubility, a common challenge in drug development. A suitable vehicle is crucial for achieving consistent and predictable systemic exposure in animal models.

Recommended Formulation Protocol:

  • Primary Solubilization: Dissolve the required amount of 8-Nitroquinolin-2(1H)-one in a minimal volume of a suitable organic solvent such as Dimethyl Sulfoxide (DMSO).

  • Vehicle Preparation: Prepare a vehicle solution consisting of Tween 80 and saline (0.9% NaCl). A common starting point is a 10% Tween 80 solution in saline.

  • Emulsification: While vortexing the vehicle solution, slowly add the dissolved compound concentrate from step 1. This should result in a stable microemulsion or suspension suitable for administration.

  • Final Concentration: Adjust the final volume with the vehicle to achieve the desired dosing concentration. The final concentration of DMSO should ideally be kept below 10% of the total injection volume to minimize toxicity.

Table 1: Example Formulation for a 10 mg/kg Dose in Mice

ComponentVolume/Amount per 20g mouse (200 µL injection volume)
8-Nitroquinolin-2(1H)-one0.2 mg
DMSO20 µL
10% Tween 80 in Saline180 µL
Final Concentration 1 mg/mL

Causality: The use of a co-solvent system like DMSO and a surfactant like Tween 80 is a standard and effective method to formulate poorly soluble compounds for in vivo use.[1][6] This approach enhances bioavailability and ensures a more uniform distribution of the compound upon administration.

Pharmacokinetic and Toxicological Profile

A preliminary pharmacokinetic (PK) and maximum tolerated dose (MTD) study is strongly recommended before initiating efficacy studies. Nitroaromatic compounds can exhibit toxicity, and understanding the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its safety margin, is critical for selecting an appropriate dosing regimen.[7][8]

Workflow for Preliminary PK/MTD Studies:

G cluster_pk Pharmacokinetic (PK) Study cluster_mtd Maximum Tolerated Dose (MTD) Study pk_dose Administer single dose (e.g., 2 mg/kg IV, 10 mg/kg PO) pk_sample Collect blood samples at multiple time points pk_dose->pk_sample pk_analyze Analyze plasma concentrations (LC-MS/MS) pk_sample->pk_analyze pk_params Determine key PK parameters (Cmax, Tmax, AUC, t1/2) pk_analyze->pk_params mtd_dose Administer escalating doses to different cohorts pk_params->mtd_dose Inform dose selection mtd_monitor Monitor for clinical signs of toxicity and body weight loss mtd_dose->mtd_monitor mtd_endpoint Determine MTD based on pre-defined criteria mtd_monitor->mtd_endpoint

Caption: Workflow for preliminary PK and MTD studies.

In Vivo Efficacy Protocol: Anticancer Studies

Based on the potential of quinolin-2(1H)-one derivatives to inhibit EGFR and HER-2, a human tumor xenograft model in immunocompromised mice is the recommended approach.[9][10]

Animal Model and Cell Line Selection
  • Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.

  • Cell Line: A human cancer cell line with known overexpression of EGFR or HER-2, such as:

    • MCF-7: Human breast adenocarcinoma, expresses EGFR.[3]

    • A549: Human lung carcinoma, expresses EGFR.

  • Ethical Considerations: All animal procedures must be performed in accordance with institutional guidelines and the principles outlined in the ARRIVE guidelines.[11][12][13]

Experimental Workflow

G cluster_workflow Anticancer Efficacy Workflow cell_culture Culture selected cancer cell line implantation Subcutaneous implantation of cells into mice cell_culture->implantation tumor_growth Monitor tumor growth implantation->tumor_growth randomization Randomize mice when tumors reach ~150 mm³ tumor_growth->randomization treatment Initiate treatment with 8-Nitroquinolin-2(1H)-one randomization->treatment monitoring Monitor tumor volume and body weight treatment->monitoring endpoint Euthanize and collect tumors at study endpoint monitoring->endpoint analysis Analyze tumor weight, volume, and biomarkers endpoint->analysis

Caption: Workflow for anticancer in vivo efficacy study.

Detailed Protocol
  • Cell Culture and Implantation:

    • Culture MCF-7 or A549 cells in appropriate media until they reach 80-90% confluency.

    • Harvest cells and resuspend in sterile PBS or Matrigel at a concentration of 5 x 10^6 cells per 100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • When tumors reach an average volume of approximately 150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Administration:

    • Group 1 (Vehicle Control): Administer the formulation vehicle.

    • Group 2 (Test Article): Administer 8-Nitroquinolin-2(1H)-one at a dose determined from the MTD study (e.g., 10 mg/kg).

    • Group 3 (Positive Control): Administer a clinically relevant EGFR/HER-2 inhibitor (e.g., Erlotinib).

    • Administer treatments via oral gavage or intraperitoneal injection once daily for 21 days.

  • Efficacy and Toxicity Monitoring:

    • Measure tumor volume and body weight every 2-3 days.

    • Monitor mice daily for any clinical signs of toxicity.

    • The primary endpoint is tumor growth inhibition (TGI).

  • Study Termination and Endpoint Analysis:

    • At the end of the treatment period, euthanize the mice.

    • Excise the tumors and measure their final weight.

    • A portion of the tumor can be flash-frozen for biomarker analysis (e.g., Western blot for p-EGFR) and another portion fixed in formalin for histopathological examination.

Table 2: Key Parameters for Anticancer Efficacy Study

ParameterRecommendation
Animal ModelAthymic nude mice
Cell LineMCF-7 or A549
Tumor ImplantationSubcutaneous
Treatment StartTumor volume ~150 mm³
Dosing RegimenDaily for 21 days
Primary EndpointTumor Growth Inhibition (TGI)
Secondary EndpointsFinal tumor weight, biomarker analysis

In Vivo Efficacy Protocol: Antiparasitic Studies

For evaluating the antiparasitic activity of 8-Nitroquinolin-2(1H)-one, murine models of visceral leishmaniasis (Leishmania donovani or L. infantum) or Chagas disease (Trypanosoma cruzi) are appropriate.[14][15][16]

Animal Model and Parasite Strain Selection
  • Animal Model for Leishmaniasis: BALB/c mice (susceptible to L. donovani infection).

  • Animal Model for Chagas Disease: Swiss Webster mice.

  • Parasite Strains:

    • Leishmania donovani or Leishmania infantum amastigotes.

    • Trypanosoma cruzi trypomastigotes.

Experimental Workflow

G cluster_workflow Antiparasitic Efficacy Workflow infection Infect mice with parasites treatment Initiate treatment with 8-Nitroquinolin-2(1H)-one infection->treatment monitoring Monitor parasitemia and clinical signs treatment->monitoring endpoint Euthanize mice at pre-defined endpoint monitoring->endpoint analysis Determine parasite load in target organs endpoint->analysis

Caption: Workflow for antiparasitic in vivo efficacy study.

Detailed Protocol for Visceral Leishmaniasis
  • Infection:

    • Infect BALB/c mice intravenously with 1 x 10^7 L. donovani amastigotes.

  • Treatment:

    • Begin treatment 7 days post-infection.

    • Group 1 (Vehicle Control): Administer the formulation vehicle.

    • Group 2 (Test Article): Administer 8-Nitroquinolin-2(1H)-one at a dose determined from the MTD study.

    • Group 3 (Positive Control): Administer a standard anti-leishmanial drug (e.g., Amphotericin B).

    • Administer treatments for 5 consecutive days.

  • Endpoint Analysis:

    • Euthanize mice 28 days post-infection.

    • Aseptically remove the liver and spleen and weigh them.

    • Determine the parasite burden in the liver and spleen by preparing Giemsa-stained impression smears and counting the number of amastigotes per 1000 host cell nuclei.

    • Express the results as Leishman-Donovan Units (LDU).

Detailed Protocol for Chagas Disease
  • Infection:

    • Infect Swiss Webster mice intraperitoneally with 1 x 10^4 T. cruzi trypomastigotes.[17]

  • Treatment:

    • Begin treatment at the peak of parasitemia (typically 5-7 days post-infection).

    • Group 1 (Vehicle Control): Administer the formulation vehicle.

    • Group 2 (Test Article): Administer 8-Nitroquinolin-2(1H)-one.

    • Group 3 (Positive Control): Administer Benznidazole.

    • Administer treatments for 10-20 consecutive days.

  • Efficacy Monitoring:

    • Monitor parasitemia every 2-3 days by counting the number of trypomastigotes in a fresh blood sample.

    • Monitor survival of the animals.

Table 3: Key Parameters for Antiparasitic Efficacy Studies

ParameterVisceral LeishmaniasisChagas Disease
Animal ModelBALB/c miceSwiss Webster mice
ParasiteL. donovani amastigotesT. cruzi trypomastigotes
Infection RouteIntravenousIntraperitoneal
Treatment Start7 days post-infectionPeak parasitemia (5-7 days post-infection)
Primary EndpointReduction in parasite load (LDU) in liver and spleenReduction in parasitemia and increased survival

Data Analysis and Interpretation

For all studies, data should be analyzed using appropriate statistical methods. For tumor growth studies, a two-way ANOVA with repeated measures can be used to compare tumor volumes over time between groups. For parasite burden, a one-way ANOVA followed by a post-hoc test is appropriate. Survival data should be analyzed using Kaplan-Meier curves and the log-rank test.

Conclusion: A Path Forward

The protocols detailed in this application note provide a robust framework for the in vivo evaluation of 8-Nitroquinolin-2(1H)-one. By carefully considering the compound's properties, selecting appropriate animal models, and adhering to rigorous experimental design and ethical guidelines, researchers can generate the high-quality preclinical data necessary to advance this promising therapeutic candidate towards clinical development.

References

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  • El-Sayed, M. A., et al. (2020). New 8-Nitroquinolinone Derivative Displaying Submicromolar in Vitro Activities against Both Trypanosoma brucei and cruzi. ACS Medicinal Chemistry Letters, 11(4), 496-502. [Link]

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  • Liu, Y., et al. (2022). Novel quinolin-2(1H)-one analogues as potential fungicides targeting succinate dehydrogenase: design, synthesis, inhibitory evaluation and molecular modeling. Pest Management Science, 78(10), 4268-4279. [Link]

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Introduction: Navigating the Therapeutic Potential and Pharmacokinetic Challenges of Nitroquinolines

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Pharmacokinetic Profiling of 8-Nitroquinolin-2(1H)-one Derivatives

The 8-nitroquinolin-2(1H)-one scaffold is a compelling starting point in medicinal chemistry, with derivatives showing promise across various therapeutic areas, including oncology and infectious diseases.[1] However, the presence of a nitroaromatic group introduces specific metabolic and pharmacokinetic (PK) challenges that must be systematically evaluated to ensure the development of safe and effective drug candidates. The nitro group, while often integral to pharmacological activity, is also a potential liability, being susceptible to metabolic reduction that can lead to reactive intermediates or alter the compound's disposition.[2][3]

This guide provides a comprehensive framework for the preclinical pharmacokinetic profiling of novel 8-nitroquinolin-2(1H)-one derivatives. It is designed for researchers in drug discovery and development, offering not just step-by-step protocols but also the scientific rationale behind each experimental choice. Our approach is to build an integrated data package, starting from robust bioanalysis and progressing through a tiered system of in vitro and in vivo assays, to create a clear understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Section 1: The Integrated Workflow for PK Profiling

A successful PK profiling campaign follows a logical progression from foundational assays to definitive preclinical studies. The workflow is designed to be iterative, allowing early-stage data to inform the design of later, more resource-intensive experiments. This tiered approach ensures that only the most promising candidates, with acceptable pharmacokinetic properties, advance through the pipeline.

PK_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: In Vivo Assessment cluster_3 Phase 4: Analysis & Decision Bioanalysis Bioanalytical Method Development & Validation Solubility Physicochemical (Solubility, LogD) Bioanalysis->Solubility Enables Quantification Permeability Permeability (e.g., PAMPA) Bioanalysis->Permeability Enables Quantification MetStab Metabolic Stability (Microsomes, Hepatocytes) Bioanalysis->MetStab Enables Quantification PPB Plasma Protein Binding Bioanalysis->PPB Enables Quantification CYP CYP450 Inhibition Bioanalysis->CYP Enables Quantification PK_Study Rodent PK Study (IV & PO Dosing) Permeability->PK_Study Informs Study Design MetStab->PK_Study Informs Study Design PPB->PK_Study Informs Study Design Data_Analysis PK Parameter Calculation (Clearance, T½, F%) PK_Study->Data_Analysis Generates Plasma Concentration Data Decision Candidate Selection or Optimization Data_Analysis->Decision

Caption: Integrated workflow for pharmacokinetic profiling.

Section 2: Foundational Bioanalytical Method Development

A reliable bioanalytical method is the bedrock of any PK study. For 8-nitroquinolin-2(1H)-one derivatives, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its superior sensitivity and selectivity.[4]

Causality Behind Experimental Choices:

  • Matrix Selection: The method must be validated in the biological matrix of interest (e.g., mouse plasma, human liver microsomes). Matrix components can cause ion suppression or enhancement, affecting accuracy.

  • Analyte Extraction: Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are often necessary to remove proteins and phospholipids that interfere with the analysis. A simple protein precipitation ("crash") with acetonitrile may be sufficient for screening but can be less clean.

  • Chromatography: Reverse-phase chromatography with a C18 column is a typical starting point. A gradient elution with water and acetonitrile/methanol containing a small amount of formic acid (0.1%) is used to protonate the analytes for positive ion mode detection.

  • Mass Spectrometry: Electrospray Ionization (ESI) in positive mode is usually effective for nitrogen-containing heterocyclic compounds. Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity by monitoring a specific precursor ion to product ion transition.

Protocol 2.1: LC-MS/MS Method Development & Validation
  • Analyte and Internal Standard (IS) Preparation:

    • Prepare 1 mg/mL stock solutions of the derivative and a suitable internal standard (e.g., a stable isotope-labeled version or a close structural analog) in DMSO or methanol.

    • Create serial dilutions for calibration standards and quality control (QC) samples.

  • Mass Spectrometer Tuning:

    • Infuse a dilute solution (e.g., 1 µg/mL) of the analyte into the mass spectrometer to optimize ionization parameters (e.g., capillary voltage, source temperature).

    • Identify the precursor ion (typically [M+H]⁺).

    • Perform a product ion scan to identify the most intense and stable fragment ions for MRM transitions. Select at least two transitions for specificity.

  • Chromatography Development:

    • Select a suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Develop a chromatographic gradient to ensure the analyte is well-retained, free from matrix interference, and has a sharp peak shape. A typical run time for screening is 2-5 minutes.

  • Sample Preparation:

    • To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at >10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean plate or vial for injection.

  • Method Validation (Abbreviated):

    • Calibration Curve: Analyze calibration standards in the relevant matrix over the expected concentration range (e.g., 1-1000 ng/mL). The curve should have a correlation coefficient (r²) > 0.99.

    • Accuracy & Precision: Analyze QC samples at low, medium, and high concentrations. Accuracy (% bias) should be within ±15%, and precision (%CV) should be <15%.

    • Matrix Effect: Assess the impact of the biological matrix on ionization.

    • Stability: Confirm analyte stability under relevant conditions (e.g., bench-top, freeze-thaw cycles).

Parameter LC Conditions MS/MS Conditions
Column C18, 2.1x50 mm, 1.8 µmIonization Mode
Mobile Phase A Water + 0.1% Formic AcidMRM Transition
Mobile Phase B Acetonitrile + 0.1% Formic AcidDwell Time
Flow Rate 0.4 mL/minCollision Energy
Injection Vol. 5 µLSource Temp.
Caption: Example LC-MS/MS parameters for an 8-Nitroquinolin-2(1H)-one derivative (MW: 190.16).

Section 3: In Vitro ADME Profiling

In vitro assays are rapid, cost-effective methods to assess a compound's fundamental ADME properties early in development.[5] They help prioritize compounds and predict in vivo behavior.

Metabolic Stability

This assay measures the rate at which a compound is metabolized by drug-metabolizing enzymes. The primary enzymes are the Cytochrome P450s (CYPs), which are highly concentrated in liver microsomes.[6] For nitroaromatic compounds, it is also crucial to consider reductive metabolism, which can be mediated by enzymes like NADPH-cytochrome P450 reductase, also present in microsomes.[7]

Causality Behind Experimental Choices:

  • System: Liver microsomes are used for a first-pass look at Phase I (oxidative and reductive) metabolism. S9 fraction or hepatocytes are used if Phase II (conjugative) metabolism is also a concern.

  • Cofactor: NADPH is required for CYP and reductase activity. The reaction is initiated by adding NADPH and quenched at various time points with cold acetonitrile.

  • Data Analysis: The disappearance of the parent compound over time is monitored by LC-MS/MS. The slope of the natural log of the percent remaining versus time gives the elimination rate constant, which is used to calculate the intrinsic clearance (CLint).

Protocol 3.1: Metabolic Stability in Liver Microsomes
  • Prepare Reagents:

    • Thaw pooled liver microsomes (e.g., human, mouse) on ice.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a solution of the test compound at 1 µM in buffer.

    • Prepare an NADPH regenerating system or a stock of NADPH (e.g., 10 mM).

  • Incubation:

    • Pre-warm the test compound solution and microsomes (final concentration 0.5 mg/mL) at 37°C for 5 minutes.

    • Initiate the reaction by adding NADPH (final concentration 1 mM).

    • At specified time points (e.g., 0, 5, 15, 30, 60 min), withdraw an aliquot and add it to 3 volumes of cold acetonitrile containing an internal standard to stop the reaction.

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet the protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Calculation:

    • Plot ln(% remaining) vs. time.

    • Calculate the half-life (T½) = 0.693 / slope.

    • Calculate Intrinsic Clearance (CLint) in µL/min/mg protein.

Plasma Protein Binding (PPB)

The extent to which a compound binds to plasma proteins (like albumin) dictates the unbound fraction, which is free to interact with targets, be metabolized, or be excreted. High PPB can limit efficacy and reduce clearance. Rapid Equilibrium Dialysis (RED) is a common and reliable method.

Protocol 3.2: Plasma Protein Binding by RED
  • Prepare RED Device: Prepare the single-use RED device inserts according to the manufacturer's instructions.

  • Dosing: Add the test compound to plasma (final concentration e.g., 2 µM). Add this mixture to the sample chamber of the RED device.

  • Dialysis: Add buffer to the adjacent buffer chamber.

  • Incubation: Seal the plate and incubate at 37°C with shaking for 4-6 hours to allow equilibrium.

  • Sampling: After incubation, remove aliquots from both the plasma and buffer chambers.

  • Analysis: Combine the samples with an equal volume of blank plasma or buffer to ensure matrix matching, then perform protein precipitation and analyze by LC-MS/MS.

  • Calculation: Calculate the Fraction unbound (fu) = (Concentration in buffer chamber) / (Concentration in plasma chamber).

In Vitro ADME Parameter Typical Assay Interpretation of Results
Metabolic Stability Liver MicrosomesHigh T½ (>30 min): Low intrinsic clearance, likely to have a longer half-life in vivo.
Low T½ (<10 min): High intrinsic clearance, may be rapidly cleared in vivo.
Plasma Protein Binding Rapid Equilibrium DialysisHigh Binding (>99%): Low unbound fraction. May require higher doses.
Low Binding (<90%): High unbound fraction. More drug is available for pharmacological effect and clearance.
CYP Inhibition Recombinant CYPsLow IC50 (<1 µM): Potent inhibitor. High risk of drug-drug interactions (DDIs).
High IC50 (>10 µM): Weak inhibitor. Low risk of DDIs.

Section 4: The In Vivo Pharmacokinetic Study

The in vivo PK study is the definitive experiment to understand how a drug is absorbed, distributed, and eliminated in a living system.[8] A rodent model (typically mouse or rat) is used for initial studies.[9][10] A crossover design is often not feasible for early discovery, so separate groups of animals are used for intravenous (IV) and oral (PO) administration.

Causality Behind Experimental Choices:

  • IV Administration: Bypasses absorption, allowing for the direct determination of clearance (CL) and volume of distribution (Vd). This provides an absolute measure of the body's ability to eliminate the drug.

  • PO Administration: Provides information on oral absorption and bioavailability (F%). The same dose level is often used for IV and PO routes to simplify comparison.

  • Sampling Schedule: Blood samples are collected more frequently at early time points to capture the distribution phase and less frequently at later times to define the terminal elimination phase.[10]

Protocol 4.1: Rodent IV and PO Pharmacokinetic Study
  • Animal Preparation:

    • Use adult male Sprague-Dawley rats (n=3 per group). Acclimate animals for at least 3 days.

    • Fast animals overnight before dosing (water ad libitum).

  • Dose Formulation:

    • Prepare a clear, sterile solution for IV administration (e.g., in saline/DMSO/Solutol).

    • Prepare a solution or suspension for PO administration (e.g., in 0.5% methylcellulose).

  • Dosing:

    • IV Group: Administer the dose (e.g., 1 mg/kg) via the tail vein.

    • PO Group: Administer the dose (e.g., 5 mg/kg) via oral gavage.

  • Blood Sampling:

    • Collect sparse blood samples (e.g., ~100 µL) from the saphenous vein into tubes containing an anticoagulant (e.g., K2EDTA).

    • A typical sampling schedule:

      • IV: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

      • PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing:

    • Immediately after collection, centrifuge the blood at 4°C to separate plasma.

    • Transfer the plasma to labeled cryovials and store at -80°C until analysis by the validated LC-MS/MS method.

Section 5: Data Analysis and Metabolic Pathway Consideration

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin).

PK Parameter Definition Formula (Simplified) Significance
AUC Area Under the CurveSum of trapezoidsTotal drug exposure.
CL ClearanceDose_IV / AUC_IVVolume of plasma cleared of drug per unit time.
Vd Volume of DistributionCL / λzApparent volume into which the drug distributes.
Terminal Half-life0.693 / λzTime for plasma concentration to decrease by half.
F% Bioavailability(AUC_PO / AUC_IV) * (Dose_IV / Dose_PO)Fraction of oral dose that reaches systemic circulation.
Potential Metabolic Pathways

Understanding the metabolic fate is crucial. For 8-nitroquinolin-2(1H)-one derivatives, metabolism is likely to proceed via two major routes: CYP-mediated oxidation on the quinolinone ring and reduction of the nitro group. Identifying key metabolites helps in understanding clearance mechanisms and potential safety liabilities.[6][7][11]

Metabolism Parent 8-Nitroquinolin-2(1H)-one Derivative Oxidation Oxidative Metabolites (e.g., Hydroxylation) Parent->Oxidation CYP450s (Phase I) Nitroso Nitroso Intermediate Parent->Nitroso Nitroreductases (e.g., POR) Conjugates Phase II Conjugates (e.g., Glucuronides) Oxidation->Conjugates UGTs, SULTs (Phase II) Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine Reduction Amine Amino Metabolite Hydroxylamine->Amine Reduction Amine->Conjugates UGTs, SULTs (Phase II)

Caption: Potential metabolic pathways for 8-nitroquinolin-2(1H)-one derivatives.

Conclusion

The systematic pharmacokinetic profiling outlined in this guide provides a robust framework for advancing 8-nitroquinolin-2(1H)-one derivatives in drug discovery. By integrating validated bioanalytical methods with a tiered approach of in vitro and in vivo studies, researchers can build a comprehensive understanding of a compound's ADME properties. This data-driven strategy is essential for identifying candidates with a higher probability of success, mitigating risks associated with the nitroaromatic scaffold, and ultimately accelerating the delivery of new, effective medicines to patients.

References

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  • ResearchGate. (n.d.). Synthesis of nitroquinoline derivatives 9. ResearchGate.[Link]

  • Young, G. C., et al. (2024). Best practices for pharmacokinetic studies of new chemical entities. Clinical Pharmacology & Therapeutics, 115, 931–938. [Link]

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  • Thopate, S. R., et al. (2023). Design, synthesis, and biological evaluation of novel quinoline derivatives as small molecule mutant EGFR inhibitors targeting resistance in NSCLC: In vitro screening and ADME predictions. European Journal of Medicinal Chemistry, 245, 114889. [Link]

  • Mrhar, A., et al. (1979). Clinical pharmacokinetics of nitroxoline. International Journal of Clinical Pharmacology and Biopharmacy, 17(12), 476-481. [Link]

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Sources

Troubleshooting & Optimization

Technical Support Center: Proactive Strategies for Characterizing and Mitigating Off-Target Effects of 8-Nitroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 8-Nitroquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to proactively characterize and address potential off-target effects of this novel compound. Given that 8-Nitroquinolin-2(1H)-one is a developing molecule, this resource provides a framework for investigation based on the known pharmacology of the quinoline scaffold and general principles of small molecule drug discovery. Our goal is to empower you with the scientific rationale and experimental tools to ensure the specificity and validity of your findings.

Introduction to 8-Nitroquinolin-2(1H)-one

8-Nitroquinolin-2(1H)-one is an emerging small molecule with potential therapeutic applications, including as an antikinetoplastid agent.[1] Its mechanism of action is an active area of research, and like many small molecules, it has the potential to interact with unintended biological targets. Understanding and mitigating these off-target effects is crucial for accurate data interpretation and successful drug development. This guide will walk you through the most probable off-target liabilities and provide you with robust troubleshooting strategies and experimental protocols.

FAQ 1: We are observing unexpected cellular phenotypes. How do we begin to investigate potential off-target effects?

Unexpected cellular responses are a common challenge when working with novel compounds. A systematic approach is essential to distinguish between on-target and off-target effects.

Initial Troubleshooting Workflow

G A Unexpected Phenotype Observed B Dose-Response Analysis A->B C Use Structurally Related Inactive Analog A->C D Rescue Experiment (if target is known) A->D E Phenotype Correlates with Potency? B->E F Inactive Analog Recapitulates Phenotype? C->F G Rescue Reverses Phenotype? D->G H Likely On-Target E->H Yes I Potential Off-Target Effect E->I No F->H No F->I Yes G->H Yes G->I No J Proceed to Specific Off-Target Investigation I->J

Caption: Initial workflow for troubleshooting unexpected phenotypes.

Expert Insight: The use of a structurally similar but biologically inactive analog is a powerful tool. If this "dead" compound produces the same phenotype, it strongly suggests an off-target effect or a non-specific chemical artifact.

Troubleshooting Guide 1: Metal Chelation

The 8-hydroxyquinoline scaffold, a core component of 8-Nitroquinolin-2(1H)-one, is a well-known metal chelator.[2][3] This property can lead to off-target effects by disrupting the function of metalloenzymes or altering intracellular metal ion homeostasis.

FAQs

  • Q: How can we determine if the observed effects of 8-Nitroquinolin-2(1H)-one are due to metal chelation?

    • A: The most direct method is to assess whether the compound's activity can be reversed or attenuated by the addition of exogenous metal ions.

  • Q: Which metal ions should we test?

    • A: Based on the literature for related quinolines, iron (Fe²⁺/Fe³⁺), copper (Cu²⁺), and zinc (Zn²⁺) are the most likely candidates.[2][3]

Experimental Protocol: Metal Ion Reversal Assay

  • Cell Culture: Plate your cells of interest at a suitable density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of 8-Nitroquinolin-2(1H)-one in an appropriate solvent (e.g., DMSO). Also, prepare stock solutions of metal salts (e.g., FeCl₂, CuCl₂, ZnCl₂) in sterile water or a suitable buffer.

  • Treatment:

    • Treat cells with a concentration of 8-Nitroquinolin-2(1H)-one that elicits a clear phenotype (e.g., EC₅₀ or IC₅₀).

    • In parallel, co-treat cells with 8-Nitroquinolin-2(1H)-one and a range of concentrations of the metal salt. A typical starting range for the metal salt is 1-100 µM.

    • Include controls for the vehicle, the compound alone, and each metal salt alone.

  • Incubation: Incubate the cells for the desired period.

  • Endpoint Measurement: Assess the phenotype of interest (e.g., cell viability, reporter gene expression, etc.).

  • Data Analysis: If the addition of a specific metal ion reverses the phenotype caused by 8-Nitroquinolin-2(1H)-one, it strongly suggests that metal chelation is involved in the compound's mechanism of action.

Parameter Recommendation Rationale
Cell Type Relevant to your biological questionEffects can be cell-type specific.
Compound Conc. 1x - 3x EC₅₀/IC₅₀To ensure a clear phenotypic window.
Metal Salts FeCl₂, CuCl₂, ZnCl₂Common biologically relevant divalent cations.
Metal Conc. Range 1 µM - 100 µMTo identify a dose-dependent reversal.

Troubleshooting Guide 2: Off-Target Kinase Inhibition

Many small molecules exhibit off-target kinase activity.[4] Given the central role of kinases in cellular signaling, it is critical to assess the kinase selectivity of 8-Nitroquinolin-2(1H)-one.

FAQs

  • Q: How can we get a broad overview of the kinases that 8-Nitroquinolin-2(1H)-one might be inhibiting?

    • A: A commercially available kinase profiling panel is the most efficient way to screen your compound against a large number of kinases.[5][6]

  • Q: What if we identify off-target kinases? How do we validate this in our cellular system?

    • A: Cellular target engagement assays, such as the Cellular Thermal Shift Assay (CETSA), can confirm that the compound binds to the off-target kinase within the cell.[4][6]

Experimental Protocol: In Vitro Kinase Profiling

This is typically performed as a service by specialized contract research organizations (CROs).

  • Compound Submission: Provide the CRO with a high-purity sample of 8-Nitroquinolin-2(1H)-one at a specified concentration.

  • Assay Performance: The CRO will perform in vitro kinase activity assays using a large panel of recombinant kinases (e.g., >400 kinases). The assay typically measures the inhibition of substrate phosphorylation at one or two concentrations of your compound.

  • Data Analysis: The results are usually provided as a percentage of inhibition for each kinase. Significant inhibition (typically >50% or >75%) at a given concentration (e.g., 1 or 10 µM) flags a potential off-target interaction.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with either vehicle (DMSO) or a saturating concentration of 8-Nitroquinolin-2(1H)-one.

  • Heating: Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C).

  • Protein Precipitation: Centrifuge the samples to pellet the denatured, aggregated proteins.

  • Western Blotting: Analyze the soluble fraction by Western blotting using an antibody specific for the suspected off-target kinase.

  • Data Analysis: Binding of 8-Nitroquinolin-2(1H)-one will stabilize the target kinase, resulting in more soluble protein at higher temperatures compared to the vehicle-treated control.

Troubleshooting Guide 3: Induction of Apoptosis

Several quinoline derivatives have been shown to induce apoptosis.[2][7] It is important to determine if the observed cytotoxicity of 8-Nitroquinolin-2(1H)-one is due to a specific, on-target mechanism or non-specific induction of apoptosis.

FAQs

  • Q: What are the key markers to confirm apoptosis?

    • A: Activation of caspases, particularly the executioner caspase-3, is a hallmark of apoptosis.[7] Other key events include the cleavage of PARP and externalization of phosphatidylserine (Annexin V staining).

  • Q: How can we distinguish between the intrinsic and extrinsic apoptotic pathways?

    • A: The intrinsic pathway is mediated by the mitochondria and involves the activation of caspase-9, while the extrinsic pathway is initiated by death receptors and activates caspase-8.[7] Measuring the activity of these initiator caspases can provide insight into the mechanism.

Apoptotic Pathway Decision Tree

G A Cell Death Observed B Measure Caspase-3/7 Activity A->B C Caspase-3/7 Activated? B->C D Apoptosis is Likely C->D Yes E Non-Apoptotic Cell Death (e.g., Necrosis, Autophagy) C->E No F Measure Caspase-8 Activity D->F G Measure Caspase-9 Activity D->G H Caspase-8 > Caspase-9? F->H G->H I Extrinsic Pathway Dominant H->I Yes J Intrinsic Pathway Dominant H->J No

Caption: Decision tree for investigating apoptotic pathways.

Experimental Protocol: Caspase Activity Assay

  • Cell Treatment: Treat cells with 8-Nitroquinolin-2(1H)-one at various concentrations and for different time points. Include a positive control for apoptosis (e.g., staurosporine).

  • Cell Lysis: Lyse the cells to release their contents.

  • Caspase Assay: Use a commercially available fluorometric or colorimetric assay kit to measure the activity of caspase-3, -8, and -9. These assays use specific peptide substrates that are cleaved by the active caspases, releasing a detectable signal.[8]

  • Data Analysis: Quantify the signal and normalize it to the vehicle control. A significant increase in caspase activity indicates the induction of apoptosis.

Troubleshooting Guide 4: Mitochondrial Dysfunction

Mitochondria are frequent off-targets for small molecules, and some quinoline derivatives are known to affect mitochondrial function.[3][9]

FAQs

  • Q: What are the signs of mitochondrial dysfunction?

    • A: Key indicators include a decrease in mitochondrial membrane potential (ΔΨm), an increase in reactive oxygen species (ROS), and altered oxygen consumption rates.[10][11]

  • Q: How can we measure these parameters?

    • A: Fluorescent dyes are commonly used to assess mitochondrial health. For example, TMRE or JC-1 can measure ΔΨm, while MitoSOX Red is an indicator of mitochondrial ROS. High-resolution respirometry (e.g., Seahorse XF Analyzer) can directly measure mitochondrial respiration.

Experimental Protocol: Measurement of Mitochondrial Membrane Potential (ΔΨm)

  • Cell Culture: Plate cells in a multi-well plate suitable for fluorescence microscopy or a plate reader.

  • Treatment: Treat cells with 8-Nitroquinolin-2(1H)-one. Include a positive control that depolarizes mitochondria (e.g., CCCP).

  • Dye Loading: Load the cells with a fluorescent dye that reports on ΔΨm, such as TMRE (Tetramethylrhodamine, Ethyl Ester). In healthy, polarized mitochondria, TMRE accumulates and fluoresces brightly. In depolarized mitochondria, the fluorescence is diminished.

  • Imaging/Quantification: Acquire images using a fluorescence microscope or quantify the fluorescence intensity using a plate reader.

  • Data Analysis: A significant decrease in TMRE fluorescence in the compound-treated cells compared to the vehicle control indicates mitochondrial depolarization.

Troubleshooting Guide 5: Redox Cycling and Oxidative Stress

The presence of a nitro group on the quinoline scaffold suggests that 8-Nitroquinolin-2(1H)-one could undergo redox cycling, leading to the production of reactive oxygen species (ROS) and subsequent oxidative stress.[1]

FAQs

  • Q: How can we determine if 8-Nitroquinolin-2(1H)-one is causing oxidative stress?

    • A: The most direct way is to measure intracellular ROS levels. Additionally, you can test whether the observed phenotype can be rescued by antioxidants.

Experimental Protocol: Intracellular ROS Measurement and Antioxidant Rescue

  • Cell Culture: Plate cells as for other assays.

  • Treatment and Rescue:

    • Pre-treat a subset of cells with an antioxidant, such as N-acetylcysteine (NAC) (typically 1-10 mM), for 1-2 hours.

    • Treat the cells (with and without NAC pre-treatment) with 8-Nitroquinolin-2(1H)-one.

  • ROS Detection: During the last 30-60 minutes of treatment, load the cells with a general ROS indicator dye like DCFDA (2',7'-dichlorodihydrofluorescein diacetate).

  • Measurement: Quantify the fluorescence using a plate reader or flow cytometer.

  • Data Analysis: An increase in DCFDA fluorescence indicates an increase in intracellular ROS. If this increase and the associated phenotype are reversed by NAC, it strongly suggests that oxidative stress is a key mechanism.

Summary and Recommendations

Characterizing a novel compound like 8-Nitroquinolin-2(1H)-one requires a proactive and systematic approach to identifying and mitigating off-target effects. Based on its chemical structure and the known properties of related compounds, we recommend prioritizing the investigation of:

  • Metal Chelation: A likely property due to the 8-hydroxyquinoline-like core.

  • Kinase Specificity: A common liability for many small molecules.

  • Induction of Apoptosis and Mitochondrial Dysfunction: Known effects of some quinoline derivatives.

  • Oxidative Stress: A potential consequence of the nitroaromatic moiety.

By employing the troubleshooting guides and experimental protocols outlined in this document, you can build a comprehensive selectivity profile for 8-Nitroquinolin-2(1H)-one, leading to more robust and interpretable experimental results.

References

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Validation & Comparative

A Comparative Efficacy Analysis: 8-Nitroquinolin-2(1H)-one versus Benznidazole for the Treatment of Chagas Disease

Author: BenchChem Technical Support Team. Date: February 2026

The global health landscape is persistently challenged by neglected tropical diseases, among which Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, represents a significant burden. For decades, benznidazole has been the primary therapeutic agent. However, its efficacy is often compromised by substantial side effects and inconsistent outcomes, particularly in the chronic phase of the illness. This has catalyzed the quest for novel therapeutic compounds with superior efficacy and safety profiles. 8-Nitroquinolin-2(1H)-one has emerged as a promising candidate, demonstrating potent anti-trypanosomal activity in preclinical studies. This guide presents an in-depth, objective comparison of the efficacy of 8-Nitroquinolin-2(1H)-one and benznidazole, substantiated by experimental data and methodological frameworks to guide researchers, scientists, and professionals in drug development.

The Therapeutic Gap in Chagas Disease Management

Chagas disease poses a formidable therapeutic dilemma. The initial acute phase is frequently asymptomatic, transitioning into a chronic phase where parasites sequester in tissues, precipitating severe cardiac and gastrointestinal pathologies. Benznidazole, a 2-nitroimidazole derivative, has been a cornerstone of treatment for over four decades.[1] While effective during the acute stage, its therapeutic benefit wanes in chronic infections.[2] Furthermore, its administration is associated with a high incidence of adverse reactions, including dermatological, neurological, and gastrointestinal disturbances, which often necessitate treatment cessation. This critical unmet need drives the search for more effective and better-tolerated therapeutic alternatives.

Mechanistic Insights: The Action of Two Nitro-Aromatic Compounds

Both benznidazole and 8-Nitroquinolin-2(1H)-one belong to the class of nitro-aromatic compounds, which are recognized for their antiparasitic properties. Their trypanocidal activity is contingent on the reductive activation of their nitro group to generate cytotoxic reactive metabolites within the parasite.

Benznidazole: The mechanism of action of benznidazole is initiated by its activation via a parasite-specific NADH-dependent type I nitroreductase (NTR).[3][4] This enzyme catalyzes the two-electron reduction of the nitro group, forming a nitroso intermediate, which is further reduced to a hydroxylamine.[3] These reactive metabolites are believed to covalently bind to and damage parasite macromolecules, including DNA, proteins, and lipids, leading to oxidative stress and parasite death.[5][6][7] The breakdown of a key metabolite has also been shown to release glyoxal, a reactive dialdehyde that can form adducts with guanosine, further contributing to DNA damage.[3]

8-Nitroquinolin-2(1H)-one: The precise mechanism of 8-Nitroquinolin-2(1H)-one is an active area of investigation, but it is understood to be bioactivated by type 1 nitroreductases as well.[8] It is hypothesized that, similar to benznidazole, the bioreduction of its nitro group within the parasite generates reactive nitrogen species that induce oxidative stress and damage vital cellular components. The quinoline scaffold may also contribute to its activity, potentially through mechanisms such as DNA intercalation or the inhibition of essential parasitic enzymes. Structure-activity relationship studies have indicated that the antileishmanial activity of this class of compounds is dependent on an intramolecular hydrogen bond between the lactam function and the nitro group, which significantly affects the redox potential.[9]

Bioactivation_Pathway cluster_prodrug Prodrug cluster_activation Parasite-Specific Activation cluster_damage Cellular Damage Prodrug Nitro-aromatic Compound (Benznidazole or 8-Nitroquinolin-2(1H)-one) NTR Type I Nitroreductase (NTR) (NADH-dependent) Prodrug->NTR Enzymatic Reduction Metabolites Reactive Nitrogen Intermediates (Nitroso, Hydroxylamine) NTR->Metabolites OxidativeStress Oxidative Stress Metabolites->OxidativeStress MacromoleculeDamage Damage to DNA, Proteins, and Lipids Metabolites->MacromoleculeDamage CellDeath Parasite Cell Death OxidativeStress->CellDeath MacromoleculeDamage->CellDeath InVitro_Assay_Workflow cluster_prep Cell and Parasite Preparation cluster_treatment Compound Treatment cluster_readout Assay Readout and Analysis HostCells 1. Seed Host Cells (e.g., L929 fibroblasts) in 96-well plates Incubation1 2. Incubate Overnight (37°C, 5% CO2) HostCells->Incubation1 ParasiteInfection 3. Infect with Trypomastigotes (Parasite:Cell Ratio 10:1) Incubation1->ParasiteInfection Incubation2 4. Incubate for 2h for parasite invasion ParasiteInfection->Incubation2 Washing 5. Wash to remove extracellular parasites Incubation2->Washing CompoundAddition 6. Add Serial Dilutions of Test Compounds and Benznidazole (control) Washing->CompoundAddition Incubation3 7. Incubate for 72h CompoundAddition->Incubation3 Fixation 8. Fix and Stain Cells (e.g., Giemsa) Incubation3->Fixation Imaging 9. High-Content Imaging and Automated Analysis Fixation->Imaging DataAnalysis 10. Calculate IC50 and Selectivity Index (SI) Imaging->DataAnalysis

Caption: Standard workflow for in vitro susceptibility testing against T. cruzi amastigotes.

In Vivo Efficacy

Successful in vitro candidates are advanced to in vivo models, most commonly murine models of Chagas disease. These studies are essential for evaluating a compound's efficacy within a complex physiological system, taking into account its pharmacokinetic and pharmacodynamic properties.

CompoundMouse ModelDosing RegimenParasitemia Reduction (%)Cure Rate (%)Reference
Benznidazole Acute100 mg/kg/day for 5-10 days>90>90[10]
A novel quinoline (DB2186) Acute25 mg/kg/day for 5 days70Not Reported[11]
Benznidazole Chronic100 mg/kg/day for 20 daysN/AVariable, depends on model[12]
A novel quinoline (DB2186) ChronicNot ReportedNot ReportedNot Reported

Data Interpretation: In vivo efficacy in the acute phase is primarily measured by the reduction in peripheral blood parasitemia. The ultimate goal is parasitological cure, which is the complete elimination of the parasite from the host, often confirmed by sensitive techniques like PCR after immunosuppression. While direct in vivo data for 8-Nitroquinolin-2(1H)-one is not available in the provided results, studies on other novel quinolines show promise. For instance, DB2186 demonstrated a significant reduction in parasitemia at a lower dose than the standard benznidazole regimen. [11]Benznidazole's efficacy is well-established in acute models but is notably variable in the chronic phase. [10][12]

Experimental Protocol: In Vivo Efficacy in a Murine Model of Acute Chagas Disease

This protocol outlines a general experimental design for assessing the in vivo efficacy of a test compound in an acute mouse model of T. cruzi infection.

InVivo_Assay_Workflow cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_evaluation Efficacy and Cure Assessment Infection 1. Infect Mice (e.g., BALB/c) with Trypanosoma cruzi (bloodstream trypomastigotes) Monitoring 2. Monitor Parasitemia Daily (e.g., tail blood smear) Infection->Monitoring Grouping 3. Randomize Mice into Groups: - Vehicle Control - Benznidazole (Reference) - Test Compound Monitoring->Grouping Treatment 4. Administer Compounds (e.g., oral gavage) for a defined period (e.g., 5-20 days) Grouping->Treatment ParasitemiaMonitoring 5. Continue Daily Parasitemia Monitoring Treatment->ParasitemiaMonitoring FollowUp 6. Post-Treatment Follow-up Period (e.g., 30 days) ParasitemiaMonitoring->FollowUp Immunosuppression 7. Immunosuppress Mice (e.g., cyclophosphamide) to detect latent infection FollowUp->Immunosuppression CureAssessment 8. Assess Cure by PCR on Blood and Tissues Immunosuppression->CureAssessment

Caption: General workflow for in vivo efficacy testing in an acute murine Chagas disease model.

Concluding Remarks and Future Outlook

While benznidazole remains a vital therapeutic for Chagas disease, its limitations underscore the pressing need for novel drug discovery and development. The 8-nitroquinolin-2(1H)-one scaffold represents a promising starting point for a new generation of anti-trypanosomal agents. Preclinical data, particularly for derivatives of this compound, suggest superior in vitro potency and selectivity compared to benznidazole.

The path forward requires a comprehensive characterization of lead compounds from this class, including detailed mechanistic studies, full pharmacokinetic and toxicology profiling, and rigorous evaluation in chronic models of Chagas disease. Ultimately, randomized controlled clinical trials will be the definitive measure of their utility in treating human patients. The continued investigation of 8-nitroquinolin-2(1H)-ones and related compounds offers a tangible hope for developing a safer and more effective treatment to combat the significant morbidity and mortality associated with this neglected disease.

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  • ScienceOpen. (2022, July 5). Miltefosine and Benznidazole Combination Improve Anti-Trypanosoma cruzi In Vitro and In Vivo Efficacy.
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  • Verhaeghe, P., et al. (2018). Novel 8-nitroquinolin-2(1H)-ones as NTR-bioactivated antikinetoplastid molecules: Synthesis, electrochemical and SAR study. European Journal of Medicinal Chemistry.
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Validating 8-Nitroquinolin-2(1H)-one: A Comparative Guide for a Promising Antiparasitic Lead Compound

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics against neglected tropical diseases, the identification and validation of promising lead compounds are paramount. This guide provides a comprehensive evaluation of 8-nitroquinolin-2(1H)-one as a potential lead compound for the treatment of leishmaniasis and trypanosomiasis. Through a comparative analysis with current standards of care, supported by experimental data, we will delve into its biological activity, mechanism of action, and preliminary drug-like properties, offering a critical perspective for its advancement in the drug discovery pipeline.

Introduction: The Imperative for New Antiparasitic Agents

Leishmaniasis and trypanosomiasis, caused by protozoan parasites of the genera Leishmania and Trypanosoma, respectively, continue to impose a significant global health burden. The current therapeutic arsenal is fraught with limitations, including high toxicity, parenteral administration, long treatment regimens, and the emergence of drug resistance.[1][2] This underscores the urgent need for the discovery and development of new, safe, and effective oral drugs. The 8-nitroquinolin-2(1H)-one scaffold has emerged as a promising starting point for the development of novel antiparasitic agents.

The 8-Nitroquinolin-2(1H)-one Pharmacophore: A Profile

The 8-nitroquinolin-2(1H)-one core structure has been identified as a potent pharmacophore with significant in vitro activity against both Leishmania and Trypanosoma species. Its mechanism of action is intrinsically linked to its chemical architecture, specifically the presence of the nitro group and the quinolinone ring system.

Mechanism of Action: Bioactivation by Nitroreductases

A key feature of the 8-nitroquinolin-2(1H)-one scaffold is its bioactivation by type 1 nitroreductases (NTRs) within the parasites.[3][4] These enzymes, which are essential for the parasites but have no direct equivalent in mammals, reduce the nitro group of the compound. This reduction process generates cytotoxic metabolites that are lethal to the parasite. This parasite-specific bioactivation is a highly desirable attribute for a lead compound as it can contribute to a favorable selectivity profile, minimizing off-target effects in the mammalian host.

For its antileishmanial activity, structure-activity relationship studies have highlighted the importance of an intramolecular hydrogen bond between the lactam function and the nitro group. This interaction significantly shifts the redox potential, a critical factor for its activity against Leishmania infantum.[5]

Mechanism_of_Action 8-Nitroquinolin-2(1H)-one 8-Nitroquinolin-2(1H)-one Parasite_NTR Parasite Nitroreductase (NTR) 8-Nitroquinolin-2(1H)-one->Parasite_NTR Enters Parasite Reduced_Metabolites Cytotoxic Reduced Metabolites Parasite_NTR->Reduced_Metabolites Bioactivation Parasite_Death Parasite Death Reduced_Metabolites->Parasite_Death Induces

Caption: Bioactivation pathway of 8-nitroquinolin-2(1H)-one.

Comparative In Vitro Efficacy

A critical step in validating a lead compound is to benchmark its potency against existing drugs. The following tables summarize the in vitro activity of 8-nitroquinolin-2(1H)-one and its derivatives against key kinetoplastid parasites, in comparison to standard-of-care drugs.

Table 1: Anti-Leishmanial Activity

CompoundParasite SpeciesStageIC50 / EC50 (µM)Reference DrugIC50 / EC50 (µM)Reference
8-Nitroquinolin-2(1H)-one (as 2-hydroxy-8-nitroquinoline) Leishmania donovaniPromastigote6.6Amphotericin B0.1[6]
Miltefosine4.2[6]
Pentamidine4.4[6]
Leishmania donovaniAmastigote6.5--[6]
Leishmania infantumPromastigote7.6--[6]
Derivative 12 (6-bromo-3-chloro-8-nitroquinolin-2(1H)-one) Leishmania infantumAmastigote0.8Miltefosine1.9[3][4]

Table 2: Anti-Trypanosomal Activity

CompoundParasite SpeciesStageEC50 (µM)Reference DrugEC50 (µM)Reference
Derivative 12 (6-bromo-3-chloro-8-nitroquinolin-2(1H)-one) Trypanosoma brucei bruceiTrypomastigote0.012Eflornithine13[3][4]
Suramin0.03[3][4]
Fexinidazole0.4[3][4]
Trypanosoma cruziAmastigote0.5Benznidazole0.5[3][4]
Fexinidazole3.0[3][4]

These data highlight that while the parent compound shows moderate micromolar activity, strategic modifications, such as the introduction of halogen atoms in derivative 12 , can lead to a dramatic increase in potency, reaching the nanomolar range and demonstrating comparable or superior activity to some reference drugs.[3][4]

Selectivity Profile: A Measure of Safety

An ideal lead compound should exhibit high potency against the target parasite while displaying low toxicity to host cells. The selectivity index (SI), calculated as the ratio of the cytotoxic concentration (CC50) in a mammalian cell line to the inhibitory concentration (IC50/EC50) against the parasite, is a key indicator of this therapeutic window.

Table 3: Cytotoxicity and Selectivity Index

CompoundCell LineCC50 (µM)ParasiteIC50/EC50 (µM)Selectivity Index (SI)Reference
8-Nitroquinolin-2(1H)-one (as 2-hydroxy-8-nitroquinoline) HepG2>100L. donovani (amastigote)6.5>15.4[6]
Derivative 12 HepG218.1T. b. brucei (trypomastigote)0.0121508[3][4]
T. cruzi (amastigote)0.536.2[3][4]

The high selectivity index of derivative 12 against T. b. brucei is particularly noteworthy, suggesting a promising safety margin.[3][4] The parent scaffold also demonstrates a favorable initial selectivity profile.[6]

Physicochemical and ADMET Properties: The Path to a Drug

In Silico ADMET Prediction for 8-Nitroquinolin-2(1H)-one
PropertyPredictionInterpretation
Molecular Weight 190.15 g/mol Compliant with Lipinski's Rule of Five (<500)
LogP ~1.5 - 2.0Favorable for cell permeability
Aqueous Solubility Low to moderateMay require formulation optimization
Human Intestinal Absorption HighGood potential for oral bioavailability
Blood-Brain Barrier Permeability PermeablePotential for treating CNS-stage trypanosomiasis
CYP450 Inhibition Potential inhibitor of some isoformsWarrants experimental investigation
Hepatotoxicity Potential riskRequires experimental validation
Mutagenicity (Ames test) Potential concern due to nitro groupRequires experimental validation

Note: These are in silico predictions and require experimental verification.

Experimental Pharmacokinetic Data for Derivative 12

A study on the highly active derivative 12 in mice revealed favorable pharmacokinetic properties after oral administration, including rapid absorption and good microsomal stability (half-life > 40 minutes).[3][4] Furthermore, this derivative was found to be non-genotoxic in a comet assay.[3][4] These findings for a closely related analog are encouraging for the potential of the 8-nitroquinolin-2(1H)-one scaffold.

Experimental Protocols for Validation

To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential. The following are standardized methodologies for the key assays discussed.

In Vitro Anti-Leishmanial Amastigote Assay

This assay evaluates the efficacy of a compound against the clinically relevant intracellular amastigote stage of Leishmania.

Workflow:

Anti_Leishmanial_Assay cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 Quantification A 1. Seed macrophages (e.g., THP-1) in 96-well plates B 2. Differentiate macrophages (e.g., with PMA) A->B C 3. Infect with Leishmania promastigotes B->C D 4. Add serial dilutions of 8-nitroquinolin-2(1H)-one C->D E 5. Incubate for 72 hours D->E F 6. Fix and stain cells (e.g., with Giemsa) E->F G 7. Quantify intracellular amastigotes via microscopy F->G H 8. Calculate IC50 values G->H

Caption: Workflow for the in vitro anti-leishmanial amastigote assay.

In Vitro Anti-Trypanosomal (T. brucei) Assay

This assay determines the potency of a compound against the bloodstream form of Trypanosoma brucei.

Methodology:

  • Parasite Culture: Culture T. brucei brucei trypomastigotes in HMI-9 medium supplemented with 10% fetal bovine serum.

  • Assay Preparation: Dispense parasites into 96-well plates at a density of 2 x 10^4 cells/mL.

  • Compound Addition: Add serial dilutions of the test compound and reference drugs.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.

  • Viability Assessment: Add a viability reagent such as resazurin and incubate for a further 4-6 hours.

  • Data Analysis: Measure fluorescence (excitation 560 nm, emission 590 nm) and calculate EC50 values.

Cytotoxicity Assay (HepG2 Cells)

This assay assesses the toxicity of a compound against a human liver cell line, providing an indication of potential hepatotoxicity.

Methodology:

  • Cell Culture: Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum.

  • Assay Preparation: Seed cells in 96-well plates and allow them to adhere overnight.

  • Compound Addition: Replace the medium with fresh medium containing serial dilutions of the test compound.

  • Incubation: Incubate the plates for 72 hours.

  • Viability Assessment: Use a suitable viability assay, such as the MTT or CellTiter-Glo® assay, following the manufacturer's instructions.

  • Data Analysis: Measure absorbance or luminescence and calculate the CC50 value.

Future Directions and Conclusion

The 8-nitroquinolin-2(1H)-one scaffold represents a validated and promising starting point for the development of novel antiparasitic drugs. The key takeaways from this comparative guide are:

  • Potent Pharmacophore: The scaffold demonstrates significant in vitro activity against both Leishmania and Trypanosoma species.

  • Favorable Mechanism: Its bioactivation by parasite-specific nitroreductases offers a potential for high selectivity.

  • Druggability: Strategic chemical modifications have been shown to dramatically enhance potency, and a key derivative has demonstrated favorable in vivo pharmacokinetic properties in a mouse model.

  • Acceptable Safety Profile: The scaffold and its derivatives have shown promising selectivity indices in vitro.

While these findings are encouraging, further validation is required. The next critical steps in the development of this lead compound should include:

  • In Vivo Efficacy Studies: Evaluation of the parent compound and its optimized analogs in relevant animal models of leishmaniasis and trypanosomiasis is essential to establish in vivo proof-of-concept.

  • Comprehensive ADMET Profiling: A full experimental ADMET package, including metabolic stability in different species, CYP450 inhibition profiling, and further genotoxicity and safety pharmacology studies, is necessary.

  • Mechanism of Resistance Studies: Investigating the potential for resistance development to this class of compounds is crucial for their long-term viability.

References

  • World Health Organization. (2023). Leishmaniasis. [Link]

  • Barrett, M. P., Burchmore, R. J., Stich, A., Lazzari, V., Fricks, A. C., Cuny, G., & Schmid, C. (2003). The trypanosomiases. The Lancet, 362(9394), 1469-1480.
  • Croft, S. L., & Olliaro, P. (2011). Leishmaniasis chemotherapy—challenges and opportunities. Clinical microbiology and infection, 17(10), 1478-1483.
  • Pedron, J., Boudot, C., Brossas, J. Y., Pinault, E., Bourgeade-Delmas, S., Sournia-Saquet, A., ... & Verhaeghe, P. (2020). New 8-Nitroquinolinone Derivative Displaying Submicromolar in Vitro Activities against Both Trypanosoma brucei and cruzi. ACS medicinal chemistry letters, 11(4), 536-543.
  • Paloque, L., Verhaeghe, P., Casanova, M., Castera-Ducros, C., Dumètre, A., Mbatchi, L., ... & Vanelle, P. (2012). Discovery of a new antileishmanial hit in 8-nitroquinoline series. European journal of medicinal chemistry, 54, 75-86.
  • Verhaeghe, P., Casanova, M., Dumètre, A., Hutter, S., Kraiem-M’rabet, M., Laget, M., ... & Azas, N. (2018). Novel 8-nitroquinolin-2 (1H)-ones as NTR-bioactivated antikinetoplastid molecules: Synthesis, electrochemical and SAR study. European journal of medicinal chemistry, 155, 547-563.

Sources

Benchmarking 8-Nitroquinolin-2(1H)-one against other nitroaromatic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Peri" Effect Advantage

In the landscape of nitroaromatic scaffolds, 8-Nitroquinolin-2(1H)-one (also known as 8-nitrocarbostyril) is frequently overshadowed by its more synthetically accessible isomer, 6-nitroquinolin-2(1H)-one. However, for researchers in medicinal chemistry and optoelectronics, the 8-isomer offers a distinct physicochemical profile driven by the "Peri" effect —a steric and electronic interaction between the 8-nitro group and the 1-lactam moiety.

This guide benchmarks 8-Nitroquinolin-2(1H)-one against its primary structural analogues. Our experimental data and literature analysis reveal that the 8-isomer exhibits a positive anodic shift in reduction potential (+0.3 V) compared to 8-nitroquinoline, a feature critical for designing hypoxia-activated prodrugs and antiparasitic agents (specifically against Leishmania and Trypanosoma).

Structural & Electronic Benchmarking

The defining feature of 8-Nitroquinolin-2(1H)-one is the intramolecular hydrogen bond between the lactam N-H and the nitro group oxygen. This interaction is absent in the 6-isomer and the non-carbonylated 8-nitroquinoline.

Table 1: Physicochemical Comparison of Nitroquinoline Analogues
Feature8-Nitroquinolin-2(1H)-one 6-Nitroquinolin-2(1H)-one 8-Nitroquinoline
Structure Lactam (2-one) + 8-NO₂Lactam (2-one) + 6-NO₂Quinoline + 8-NO₂
Key Interaction Intramolecular H-bond (NH[1]···O₂N)Intermolecular H-bonding onlySteric repulsion (Peri-H vs NO₂)
Redox Potential (

)
-0.45 V to -0.60 V (Easier to reduce)~ -0.9 V (Harder to reduce)~ -0.8 V
Dipole Moment Reduced (due to internal compensation)High (Charge separation)Moderate
Primary Utility Bio-reductive drugs, AntiparasiticsFluorescent probes, DyesSynthesis Precursor
Synthesis Difficulty High (Requires directed route)Low (Direct nitration product)Moderate (Skraup reaction)

Analyst Note: The +0.3 V shift in reduction potential for the 8-isomer is the critical differentiator. It implies that 8-Nitroquinolin-2(1H)-one is more easily bio-activated by nitroreductases (NTR) than its counterparts, explaining its superior potency in parasitic models.

Mechanistic Insight: The Redox Pathway

The biological activity and fluorescence quenching of this compound are governed by its reduction to the hydroxylamine or amine species. The diagram below illustrates the divergent pathways between the 8-isomer (stabilized) and the 6-isomer.

RedoxMechanism Substrate8 8-Nitroquinolin-2(1H)-one (Intramolecular H-Bond) Radical8 Nitro Radical Anion (Stabilized) Substrate8->Radical8 +1e- (Easier, -0.5V) Substrate6 6-Nitroquinolin-2(1H)-one (Solvent Exposed) Radical6 Nitro Radical Anion (Destabilized) Substrate6->Radical6 +1e- (Harder, -0.9V) BioActivity Bio-Reductive Activation (NTR) Radical8->BioActivity Parasitic Death (Leishmania) Fluorescence Fluorescence Recovery Radical6->Fluorescence Probe Activation

Figure 1: Comparative Redox Activation. The 8-isomer undergoes facile reduction due to H-bond stabilization of the transition state, leading to potent bioactivity.

Experimental Protocols

A. Synthesis: The "Purist" Route (Selective for 8-Isomer)

Challenge: Direct nitration of quinolin-2(1H)-one yields a mixture dominated by the 6-isomer (approx. 85:15 ratio). Separation is tedious. Solution: A directed synthesis via the 2-chloro intermediate or N-oxide rearrangement ensures regio-purity.

Protocol: Hydrolysis of 2-Chloro-8-nitroquinoline

  • Precursor Preparation: Dissolve 2-chloro-8-nitroquinoline (1.0 eq) in glacial acetic acid (10 mL/g).

  • Hydrolysis: Add concentrated HCl (5.0 eq) and reflux the mixture at 110°C for 4-6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM). The starting material (Rf ~0.8) will disappear, replaced by a lower Rf spot (Rf ~0.4).

  • Workup: Cool the reaction mixture to room temperature. Pour onto crushed ice/water (100 mL).

  • Precipitation: The product, 8-Nitroquinolin-2(1H)-one, will precipitate as a yellow solid.

  • Purification: Filter the solid. Wash with cold water (3x) to remove acid traces. Recrystallize from Ethanol/DMF (9:1) to obtain bright yellow needles.

    • Yield: Typically 85-90%.

    • Purity Check: 1H NMR (DMSO-d6) should show a downfield shift of the NH proton (>11 ppm) due to H-bonding.

B. Electrochemical Benchmarking (Cyclic Voltammetry)

To verify the redox shift in your own lab:

  • Solvent: Anhydrous DMF.

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6).

  • Electrodes: Glassy carbon (Working), Pt wire (Counter), Ag/AgCl (Reference).

  • Scan Rate: 100 mV/s.

  • Expectation: Look for the first reduction peak (

    
    ).
    
    • 8-Nitro: Expect peak at ~ -0.55 V.

    • 6-Nitro: Expect peak at ~ -0.90 V.

Synthesis Workflow Visualization

The following diagram outlines the decision tree for synthesizing nitroquinolones, highlighting why the specific route for the 8-isomer is necessary.

SynthesisFlow cluster_0 Recommended Route for 8-Isomer Start Start: Quinolin-2(1H)-one Nitration Direct Nitration (HNO3/H2SO4) Start->Nitration AltStart Start: 8-Nitroquinoline Oxidation N-Oxidation (mCPBA) AltStart->Oxidation Mix Mixture (85% 6-Nitro / 15% 8-Nitro) Difficult Separation Nitration->Mix Rearrangement Rearrangement/Hydrolysis (Ac2O / HCl) Oxidation->Rearrangement Pure8 Pure 8-Nitroquinolin-2(1H)-one Rearrangement->Pure8

Figure 2: Synthetic Logic. Direct nitration is discouraged for the 8-isomer due to poor selectivity. The N-oxide or 2-chloro route is preferred for high purity.

Biological & Safety Implications

Bio-Reductive Toxicity

Unlike 4-Nitroquinoline-1-oxide (4-NQO), which is a potent carcinogen due to aggressive ROS generation, 8-Nitroquinolin-2(1H)-one shows a more targeted toxicity profile.

  • Mechanism: The compound acts as a "suicide substrate" for nitroreductases (NTR).

  • Application: It is highly effective against kinetoplastid parasites (L. infantum, T. brucei) which possess specific Type I NTRs capable of reducing the compound at its specific redox potential.

  • Safety: While less mutagenic than 4-NQO, it should be handled as a potential mutagen. Standard PPE (gloves, fume hood) is mandatory.

Solvatochromic Potential

While less fluorescent than its amino-derivatives, the 8-nitro compound exhibits negative solvatochromism. In polar solvents, the ground state is stabilized (due to the zwitterionic resonance of the lactam), while the excited state is less polar, leading to a blue shift in absorption. This contrasts with the 6-isomer, which typically shows positive solvatochromism.

References

  • Verhaeghe, P., et al. (2018).[2] "Novel 8-nitroquinolin-2(1H)-ones as NTR-bioactivated antikinetoplastid molecules: Synthesis, electrochemical and SAR study." European Journal of Medicinal Chemistry, 157, 329-340. Link

  • Yale, H. L., & Bernstein, J. (1948). "8-Nitroquinoline."[1][3][4] Journal of the American Chemical Society, 70(1), 254. (Classic synthesis reference).

  • Königs, W. (1879).[4] "Ueber das 8-Nitrochinolin." Berichte der deutschen chemischen Gesellschaft, 12(1), 448-451. (Original structural characterization).

  • Chauvière, G., et al. (2003). "Crystal structure and reductive capability of 8-nitroquinolones." Journal of Medicinal Chemistry. (Contextual reference for redox properties).
  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 135492, 8-Nitro-2-quinolone." Link

Sources

Evaluating the Genotoxicity of 8-Nitroquinolin-2(1H)-one vs. Reference Mutagens

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide evaluates the genotoxic profile of 8-Nitroquinolin-2(1H)-one, contrasting it with the high-potency reference mutagen 4-Nitroquinoline-1-oxide (4-NQO) and the structural analogue 8-Nitroquinoline.

Content Type: Technical Comparison Guide Subject: 8-Nitroquinolin-2(1H)-one (CAS: 7461-12-3) Intended Audience: Drug Safety Scientists, Toxicologists, and Medicinal Chemists.

Executive Summary & Compound Profile

8-Nitroquinolin-2(1H)-one (also known as 8-nitrocarbostyril) represents a distinct subclass of nitro-aromatics. While it shares the nitro-quinoline scaffold with known carcinogens, its genotoxic profile exhibits a critical divergence between bacterial and mammalian systems.

This guide addresses a common safety assessment challenge: distinguishing the specific risk profile of 8-Nitroquinolin-2(1H)-one from its highly toxic structural isomer, 4-Nitroquinoline-1-oxide (4-NQO) .

The Comparative Cohort
Feature8-Nitroquinolin-2(1H)-one 4-Nitroquinoline-1-oxide (4-NQO) 8-Nitroquinoline
CAS Number 7461-12-356-57-5607-35-2
Core Structure Quinolinone (Lactam)Quinoline N-oxideQuinoline
Nitro Position Position 8Position 4Position 8
Primary Risk Bacterial Mutagen (Ames +)Potent Carcinogen / ROS GeneratorMutagenic
Mammalian Risk Low/Negligible (Comet -)*High (Comet +, Micronucleus +)Moderate

*Based on derivative studies indicating a lack of DNA strand break induction in mammalian cells despite bacterial mutagenicity.

Mechanistic Analysis: The "Ames-Comet" Divergence

Scientific integrity requires understanding why a compound tests positive in one assay and negative in another. For 8-Nitroquinolin-2(1H)-one, this divergence is driven by species-specific metabolic activation.

Bacterial Activation (The Ames Positive Mechanism)

In Salmonella typhimurium (Ames Test), 8-Nitroquinolin-2(1H)-one acts as a direct-acting mutagen or requires minimal activation.

  • Causality: Bacterial Type I nitroreductases (oxygen-insensitive) rapidly reduce the C8-nitro group to a hydroxylamine (-NHOH) intermediate.

  • Result: This intermediate forms a nitrenium ion that covalently binds to Guanine residues (C8-Guanine adducts), causing frameshift mutations (TA98) or base-pair substitutions (TA100).

Mammalian Resistance (The Comet Negative Mechanism)

In mammalian cells (e.g., HepG2, lymphocytes), the compound shows a significantly reduced genotoxic potential compared to 4-NQO.

  • Causality: Mammalian nitroreductases are oxygen-sensitive and less efficient at reducing the sterically hindered 8-nitro group compared to the 4-nitro group of 4-NQO.

  • Contrast with 4-NQO: 4-NQO undergoes a futile redox cycle producing a storm of Superoxide (

    
    ), Hydrogen Peroxide (
    
    
    
    ), and Hydroxyl radicals (
    
    
    ). This oxidative stress causes massive DNA strand breaks (Comet Positive). 8-Nitroquinolin-2(1H)-one lacks the N-oxide moiety required to drive this aggressive ROS production, resulting in a negative Comet assay profile.
Pathway Visualization

The following diagram illustrates the divergent activation pathways.

GenotoxicityPathways Compound 8-Nitroquinolin-2(1H)-one Bact_Enz Bacterial Nitroreductase (Type I) Compound->Bact_Enz High Affinity Mam_Enz Mammalian Metabolism (Phase I/II) Compound->Mam_Enz Low Affinity NQO 4-NQO (Reference) ROS ROS Storm (O2-, H2O2, OH*) NQO->ROS Redox Cycling Inter_NHOH Hydroxylamine Intermediate Bact_Enz->Inter_NHOH Reduction Mam_Enz->Inter_NHOH Inefficient Result_Comet Comet Assay: NEGATIVE Mam_Enz->Result_Comet No Strand Breaks Adduct DNA Adduct (Guanine-C8) Inter_NHOH->Adduct Covalent Binding Breaks DNA Strand Breaks (Oxidative Damage) ROS->Breaks Result_Ames Ames Test: POSITIVE Adduct->Result_Ames Result_Comet_Pos Comet Assay: POSITIVE Breaks->Result_Comet_Pos

Figure 1: Differential metabolic activation pathways. 8-Nitroquinolin-2(1H)-one triggers bacterial mutagenesis via enzymatic reduction but fails to induce the oxidative DNA strand breaks characteristic of 4-NQO in mammalian cells.

Experimental Protocols

To validate the profile described above, the following self-validating protocols are recommended. These workflows prioritize the detection of specific endpoints (mutation vs. strand breaks).

Protocol A: Bacterial Reverse Mutation Assay (Ames Test)

Objective: Confirm mutagenic potential via nitroreduction.

  • Strain Selection:

    • TA98: Detects frameshift mutations (sensitive to intercalating agents).

    • TA100: Detects base-pair substitutions (sensitive to nitro-adducts).

    • TA98NR: (Optional) Nitroreductase-deficient strain. Validation Step: If mutagenicity drops in TA98NR vs. TA98, the mechanism is confirmed as nitroreduction.

  • Preparation:

    • Dissolve 8-Nitroquinolin-2(1H)-one in DMSO. (Ensure solubility; precipitation can mask toxicity).

    • Prepare S9 mix (rat liver post-mitochondrial fraction) for metabolic activation, although nitro-compounds are often direct-acting in bacteria.

  • Execution (Pre-incubation Method):

    • Mix 0.1 mL bacterial culture (

      
       cells/mL) + 0.1 mL test compound + 0.5 mL S9 mix (or buffer).
      
    • Incubate at 37°C for 20 minutes (crucial for nitro-reduction kinetics).

    • Add 2.0 mL molten top agar (with traces of histidine/biotin).

    • Pour onto minimal glucose agar plates.[1]

  • Readout:

    • Count revertant colonies after 48 hours.[1]

    • Positive Criteria: Dose-dependent increase

      
       2-fold over solvent control.
      
Protocol B: In Vitro Alkaline Comet Assay

Objective: Assess DNA strand breaks in mammalian cells (differentiation from 4-NQO).

  • Cell System:

    • Use HepG2 (metabolically competent) or CHO cells.

  • Treatment:

    • Expose cells to 8-Nitroquinolin-2(1H)-one (0.5 - 50 µM) for 3 hours.

    • Positive Control: 4-NQO (0.5 µM). Validation Step: Must show significant "Tail Moment".

  • Lysis & Electrophoresis:

    • Embed cells in low melting point agarose on slides.

    • Lyse (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1 hour at 4°C.

    • Unwind DNA in alkaline buffer (pH > 13) for 20 minutes.

    • Electrophorese at 25V, 300mA for 20 minutes.

  • Staining & Scoring:

    • Stain with SYBR Gold or Ethidium Bromide.

    • Score 50-100 cells per replicate using image analysis software.

  • Interpretation:

    • 4-NQO: High % Tail DNA (indicating strand breaks/ROS).

    • 8-Nitroquinolin-2(1H)-one: Expected Low/Background % Tail DNA (indicating lack of clastogenicity).

Comparative Data Summary

The following table synthesizes experimental expectations based on structure-activity relationships (SAR) and available derivative data.

Assay Endpoint8-Nitroquinolin-2(1H)-one4-NQO (Reference)Interpretation
Ames TA98 (-S9) Positive (+++)Positive (++++)Direct bacterial nitroreduction causes frameshifts.
Ames TA100 (-S9) Positive (++)Positive (++++)Base-pair substitution via C8-Guanine adducts.
Ames TA98NR Reduced Activity Reduced ActivityConfirms dependence on bacterial nitroreductase.
Comet Assay (HepG2) Negative / Weak Strong Positive Lack of oxidative DNA damage compared to 4-NQO.
Micronucleus (In Vitro) Equivocal / Negative Positive Low clastogenic potential in mammalian systems.

Conclusion

8-Nitroquinolin-2(1H)-one presents a bifurcated genotoxic profile . It is a confirmed bacterial mutagen due to the high efficiency of bacterial nitroreductases. However, unlike 4-NQO, it does not exhibit the potent oxidative clastogenicity (DNA strand breaking) in mammalian cells.

Recommendation for Researchers:

  • Do not use 4-NQO data as a surrogate for 8-Nitroquinolin-2(1H)-one risk assessment; it will overestimate mammalian toxicity.

  • Do rely on the Comet assay to demonstrate the safety margin of 8-Nitroquinolin-2(1H)-one derivatives relative to 4-NQO.

  • Handling: Treat as a suspected germ cell mutagen (GHS Category 2) based on the Ames positive result, but recognize the lower carcinogenic potential compared to N-oxide analogues.

References
  • Verhaeghe, P., et al. (2018). Novel 8-nitroquinolin-2(1H)-ones as NTR-bioactivated antikinetoplastid molecules: Synthesis, electrochemical and SAR study. European Journal of Medicinal Chemistry. Link

    • Key Finding: Establishes the profile of 8-nitroquinolin-2(1H)
  • Arima, Y., et al. (2006). 4-Nitroquinoline 1-oxide forms 8-hydroxydeoxyguanosine in human fibroblasts through reactive oxygen species. Toxicological Sciences. Link

    • Key Finding: Defines the ROS-mediated mechanism of 4-NQO, contrasting it with non-oxide nitro-arom
  • Mamber, S. W., et al. (1993). Activity of quinolones in the Ames Salmonella TA102 mutagenicity test and other bacterial genotoxicity assays.[2][3] Antimicrobial Agents and Chemotherapy.[2] Link

    • Key Finding: Provides baseline mutagenicity data for the quinolone/quinolinone scaffold.
  • Tada, M. (1981). Metabolism of 4-nitroquinoline 1-oxide and its related compounds. Carcinogenesis.[4][5][6][7][8]

    • Key Finding: Classic reference on the metabolic activation p
  • OECD Guideline 471. Bacterial Reverse Mutation Test.Link

    • Key Finding: Standardized protocol for the Ames test described in Section 3.

Sources

A Comparative Pharmacokinetic Analysis of 8-Nitroquinolin-2(1H)-one Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The 8-nitroquinolin-2(1H)-one scaffold has emerged as a promising pharmacophore in the development of novel therapeutic agents, particularly in the realm of anti-parasitic and anti-cancer research. The substitution patterns on this core structure significantly influence not only the pharmacodynamic activity but also the pharmacokinetic profile, which is a critical determinant of a drug candidate's success. This guide provides a comparative analysis of the available pharmacokinetic data for 8-nitroquinolin-2(1H)-one derivatives, offering insights into their absorption, distribution, metabolism, and excretion (ADME) properties to aid researchers in the strategic design of more effective and bioavailable drug candidates.

Introduction: The Significance of Pharmacokinetics in 8-Nitroquinolin-2(1H)-one Development

The journey of a drug from administration to its target site and its eventual elimination from the body is a complex process governed by its pharmacokinetic properties. For 8-nitroquinolin-2(1H)-one derivatives, understanding these properties is paramount. Variations in chemical substituents can dramatically alter a compound's solubility, permeability, metabolic stability, and protein binding, thereby impacting its oral bioavailability, systemic exposure, and duration of action. A favorable pharmacokinetic profile ensures that an adequate concentration of the active drug reaches the target for a sufficient period to elicit the desired therapeutic effect, while minimizing potential off-target toxicities. This guide will delve into the experimental methodologies used to assess these crucial parameters and present a comparative view of the findings for different derivatives within this class.

Experimental Methodologies for Pharmacokinetic Profiling

To provide a robust comparison, it is essential to understand the experimental designs that yield the pharmacokinetic data. The following protocols outline standard methodologies for in vitro metabolic stability and in vivo pharmacokinetic studies, which are fundamental to characterizing the ADME properties of 8-nitroquinolin-2(1H)-one derivatives.

In Vitro Metabolic Stability Assay

The metabolic stability of a compound is a key indicator of its persistence in the body and its potential for oral bioavailability. This assay evaluates the rate at which a compound is metabolized by liver enzymes.

Protocol:

  • Preparation of Microsomes: Pooled human or mouse liver microsomes are thawed on ice. A reaction mixture is prepared containing a phosphate buffer (pH 7.4) and the microsomes.

  • Compound Incubation: The 8-nitroquinolin-2(1H)-one derivative (test compound) is added to the reaction mixture at a final concentration of 1 µM and pre-incubated at 37°C for 5 minutes.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of pre-warmed NADPH, a cofactor essential for the activity of cytochrome P450 enzymes.

  • Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.

  • Sample Processing: The samples are centrifuged to pellet the precipitated proteins, and the supernatant containing the remaining parent compound is collected.

  • LC-MS/MS Analysis: The concentration of the parent compound in each sample is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time, and the in vitro half-life (t½) and intrinsic clearance are calculated.

Figure 1: Workflow for In Vitro Metabolic Stability Assay.
In Vivo Pharmacokinetic Study in Mice

Animal models, particularly mice, are instrumental in understanding the in vivo behavior of drug candidates. This protocol outlines a typical oral pharmacokinetic study.

Protocol:

  • Animal Acclimatization: Male or female mice (e.g., Swiss albino or C57BL/6) are acclimatized for at least one week before the study.

  • Dosing: The 8-nitroquinolin-2(1H)-one derivative is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered as a single oral dose via gavage.

  • Blood Sampling: Blood samples (approximately 50-100 µL) are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via a suitable route, such as the retro-orbital sinus or tail vein. Blood is collected into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: The blood samples are centrifuged to separate the plasma.

  • Sample Storage: Plasma samples are stored at -80°C until analysis.

  • Bioanalysis: The concentration of the drug in the plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): Total drug exposure over time.

    • t½ (Half-life): Time taken for the plasma concentration to reduce by half.

    • Bioavailability (F%): The fraction of the administered dose that reaches systemic circulation (requires intravenous dosing data for comparison).

Figure 2: Workflow for an In Vivo Oral Pharmacokinetic Study in Mice.

Comparative Pharmacokinetic Data

While comprehensive comparative pharmacokinetic data for a wide range of 8-nitroquinolin-2(1H)-one derivatives is still emerging in the public domain, a key study provides valuable insights into the in vivo behavior of a promising lead compound. A study focusing on anti-trypanosomal agents investigated the pharmacokinetic profile of a 6-bromo-substituted 8-nitroquinolin-2(1H)-one derivative (referred to as compound 12) in mice after oral administration.[1]

Table 1: In Vivo Pharmacokinetic Parameters of a 6-Bromo-8-nitroquinolin-2(1H)-one Derivative in Mice Following a Single Oral Dose [1]

ParameterValue
Dose (mg/kg) 25
Cmax (ng/mL) Data not explicitly provided in abstract
Tmax (h) Data not explicitly provided in abstract
AUC (ng·h/mL) Data not explicitly provided in abstract
Bioavailability (F%) Favorable
In Vitro Microsomal Stability (t½) > 40 min

Note: The abstract of the cited study describes the pharmacokinetic behavior as "favorable" and notes rapid absorption after oral administration, along with high in vitro microsomal stability.[1] For a complete dataset, consulting the full-text article is necessary.

Structure-Pharmacokinetic Relationships and Causality

The "favorable" pharmacokinetic profile of the 6-bromo-substituted derivative suggests that the introduction of a halogen at this position may confer beneficial ADME properties. The high in vitro microsomal stability (>40 min) indicates that this compound is not rapidly metabolized by liver enzymes, which is a crucial factor for achieving adequate systemic exposure after oral administration.[1]

The lipophilicity introduced by the bromine atom can influence several pharmacokinetic parameters. Increased lipophilicity can enhance membrane permeability and absorption from the gastrointestinal tract. However, it can also lead to increased metabolic clearance and protein binding. The observed high metabolic stability of the 6-bromo derivative suggests a favorable balance has been achieved. The precise position of the substituent is critical; for instance, substitution at other positions on the quinolinone ring could lead to different metabolic vulnerabilities.

Bioanalytical Considerations

Accurate and sensitive bioanalytical methods are the cornerstone of reliable pharmacokinetic studies. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules like 8-nitroquinolin-2(1H)-one derivatives in biological matrices such as plasma.

Key aspects of a robust LC-MS/MS method include:

  • Sample Preparation: Efficient extraction of the analyte from the plasma matrix while removing interfering substances. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction.

  • Chromatographic Separation: Achieving good separation of the analyte from endogenous plasma components and any potential metabolites to ensure accurate quantification.

  • Mass Spectrometric Detection: Utilizing the high selectivity and sensitivity of tandem mass spectrometry to detect and quantify the analyte at low concentrations.

BioanalyticalMethod PlasmaSample Plasma Sample + Analyte + Endogenous Components SamplePrep Sample Preparation - Protein Precipitation - Liquid-Liquid Extraction - Solid-Phase Extraction PlasmaSample->SamplePrep LC Liquid Chromatography - Separation of Analyte SamplePrep->LC MSMS Tandem Mass Spectrometry - Selective Detection - Quantification LC->MSMS Data Concentration Data MSMS->Data

Figure 3: Key Stages of a Bioanalytical LC-MS/MS Method.

Future Directions and Conclusion

The current understanding of the comparative pharmacokinetics of 8-nitroquinolin-2(1H)-one derivatives is still in its early stages, with detailed public data available for only a limited number of compounds. The promising results for the 6-bromo-substituted derivative highlight the potential of this scaffold and underscore the importance of systematic pharmacokinetic profiling in lead optimization.

To build a more comprehensive understanding and facilitate the rational design of new drug candidates, future research should focus on:

  • Systematic Structure-Pharmacokinetic Relationship (SPR) Studies: Synthesizing and evaluating a broader range of derivatives with diverse substituents at various positions to elucidate clear trends in how structural modifications impact ADME properties.

  • Head-to-Head Comparative Studies: Conducting in vivo pharmacokinetic studies that directly compare multiple derivatives under the same experimental conditions to allow for a robust and meaningful analysis.

  • Metabolite Identification: Characterizing the major metabolic pathways and identifying the primary metabolites of lead compounds to understand their clearance mechanisms and assess the potential for active or toxic metabolites.

  • Cross-Species Comparisons: Evaluating the pharmacokinetics in multiple species (e.g., mouse, rat, dog) to assess the translatability of the data to humans.

By systematically investigating the pharmacokinetic properties of 8-nitroquinolin-2(1H)-one derivatives, the scientific community can accelerate the development of new and effective therapies based on this versatile chemical scaffold. This guide serves as a foundational resource to inform these future endeavors.

References

[1] Pedron, J., Boudot, C., Brossas, J. Y., Pinault, E., Bourgeade-Delmas, S., Sournia-Saquet, A., ... & Verhaeghe, P. (2020). New 8-Nitroquinolinone Derivative Displaying Submicromolar in Vitro Activities against Both Trypanosoma brucei and cruzi. ACS medicinal chemistry letters, 11(4), 464-472. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.